DfrA1-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H38N6O2 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC 名称 |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-[(5R,6R,9S,13S)-7-(pyridine-3-carbonyl)-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanamide |
InChI |
InChI=1S/C30H38N6O2/c1-34-26-12-3-2-11-24(26)33-27(34)19-32-28(37)14-4-13-25-23-10-7-17-35-16-6-9-22(29(23)35)20-36(25)30(38)21-8-5-15-31-18-21/h2-3,5,8,11-12,15,18,22-23,25,29H,4,6-7,9-10,13-14,16-17,19-20H2,1H3,(H,32,37)/t22-,23+,25+,29-/m0/s1 |
InChI 键 |
SLIKLYFERONDDJ-PDPZDVJFSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Inhibition of DfrA1: A Key Mechanism of Antifolate Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria represents a critical global health challenge. A key driver of this resistance is the acquisition of mobile genetic elements that encode enzymes capable of circumventing the action of antibiotics. One such enzyme is DfrA1, a plasmid-encoded dihydrofolate reductase (DHFR) that confers high-level resistance to the antifolate antibiotic trimethoprim (B1683648). This document provides a detailed technical overview of the function of DfrA1, the molecular basis of its resistance, and a comprehensive guide to its inhibition, with a focus on a promising class of inhibitors known as propargyl-linked antifolates (PLAs). While a specific inhibitor designated "DfrA1-IN-1" is not prominently documented in the scientific literature, this guide will utilize data from potent DfrA1 inhibitors to illustrate the principles of targeting this crucial resistance determinant.
The Function and Significance of DfrA1
DfrA1 is a key enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1] In susceptible bacteria, the chromosomal DHFR (encoded by the folA gene) is effectively inhibited by trimethoprim, leading to a depletion of THF and subsequent cell death.[2]
The dfrA1 gene, however, encodes a DHFR variant that is largely insensitive to trimethoprim.[3][4] This gene is frequently located on mobile genetic elements such as integrons and plasmids, facilitating its horizontal transfer between bacteria, particularly within the Enterobacteriaceae family, including notorious pathogens like Escherichia coli and Klebsiella pneumoniae.[5][6] The acquisition of dfrA1 provides the bacterium with an alternative, resistant DHFR, rendering the chromosomal enzyme non-essential for survival in the presence of trimethoprim and leading to clinical resistance.[5][7] The prevalence of dfrA1 in clinical isolates, often in conjunction with genes conferring resistance to other antibiotic classes, underscores its importance as a target for novel antibacterial agents.[4][5]
Mechanism of Trimethoprim Resistance
The high-level resistance of DfrA1 to trimethoprim is rooted in specific amino acid substitutions within its active site.[8] Structural and biochemical analyses have revealed that key residue variations, such as the substitution of Asp27 in the wild-type E. coli DHFR to Glu27 in DfrA1, and Leu28 to Gln28, alter the topography and electrostatic properties of the inhibitor binding pocket.[7][8] These changes are thought to reduce the affinity of trimethoprim for the enzyme while still permitting the binding and catalysis of the natural substrate, dihydrofolate.[7] Specifically, the D27E substitution increases the side chain length, which can reposition the inhibitor and weaken its binding.[7] This structural divergence forms the basis for the dramatic difference in susceptibility to trimethoprim between wild-type and DfrA1-producing bacteria.
Inhibition of DfrA1: The Propargyl-Linked Antifolates (PLAs)
Overcoming DfrA1-mediated resistance requires inhibitors that can effectively bind to the altered active site. Propargyl-linked antifolates (PLAs) are a class of rationally designed inhibitors that have demonstrated potent activity against both wild-type DHFR and trimethoprim-resistant variants like DfrA1.[3][5]
PLAs are characterized by a diaminopyrimidine ring, similar to trimethoprim, which anchors the molecule in the active site.[9] However, they possess a more extended and functionalized structure, often featuring a propargyl linker and additional ring systems, that allows for productive interactions within the broader binding pocket of the resistant enzyme.[5][9] These additional interactions compensate for the loss of affinity caused by the active site mutations in DfrA1, resulting in potent inhibition.[5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of various compounds against DfrA1 and wild-type DHFR enzymes is typically quantified by determining their 50% inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize key quantitative data for trimethoprim and representative propargyl-linked antifolates.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Trimethoprim | E. coli DHFR | Data not specified |
| K. pneumoniae DHFR | Data not specified | |
| DfrA1 | >200 (relative to K. pneumoniae DHFR) | |
| PLA Compound 3 | DfrA1 | 0.182 |
| PLA Compound 17 | DfrA1 | 0.366 |
| PLA Compound 1 | DfrA1 | < 2 |
| PLA Compound 2 | DfrA1 | < 2 |
| PLA Compound 8 | DfrA1 | ~1 |
| PLA Compound 12 | DfrA1 | 10-fold more potent than TMP |
| PLA Compound 13 | DfrA1 | 2-fold higher affinity than Cmpd 12 |
| PLA Compound 14 | DfrA1 | 4-fold higher activity than Cmpd 12 |
| Table 1: IC₅₀ values of Trimethoprim and various Propargyl-Linked Antifolates (PLAs) against DfrA1. Data extracted from a study by Lombardo et al.[5] |
| Enzyme | KM (DHF, µM) | KM (NADPH, µM) | kcat (s⁻¹) |
| EcDHFR | ~3-fold lower than DfrA1 | ~2-fold lower than DfrA1 | ~2-fold lower than DfrA1 |
| DfrA1 | 3-fold increase vs EcDHFR | 2-fold increase vs EcDHFR | 2-fold increase vs EcDHFR |
| Table 2: Steady-state kinetic parameters for E. coli DHFR (EcDHFR) and DfrA1.[7] |
| Inhibitor | Target Enzyme | Kᵢ (nM) | Fold Loss of Activity (vs. EcDHFR) |
| Trimethoprim | EcDHFR | Data not specified | - |
| DfrA1 | Data not specified | 1000- to 3000-fold | |
| Iclaprim | DfrA1 | Data not specified | 60- to 700-fold |
| Methotrexate | DfrA1 | Data not specified | 520- to 1700-fold |
| UCP1223 (PLA) | DfrA1 | 16-30 | 10- to 14-fold |
| UCP1228 (PLA) | DfrA1 | 16-30 | 10- to 14-fold |
| Table 3: Inhibition constants (Kᵢ) and relative potency of various inhibitors against DfrA1.[7] |
Experimental Protocols
DHFR Inhibition Assay (Spectroscopic)
This protocol describes a standard in vitro biochemical assay to determine the inhibitory activity of a compound against purified DHFR enzyme.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a test compound is quantified by the reduction in the rate of NADPH oxidation in its presence.[1][5]
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5
-
Purified DHFR enzyme (e.g., DfrA1)
-
Dihydrofolate (DHF) stock solution
-
NADPH stock solution
-
Test inhibitor stock solution (e.g., in DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Preparation: Prepare working solutions of the enzyme, DHF, NADPH, and serial dilutions of the test inhibitor in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor (or vehicle control), and DHFR enzyme to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the DHF substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a duration of 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
DfrA1 Protein Crystallization
This protocol outlines a general method for obtaining protein crystals of DfrA1 in complex with an inhibitor, which is essential for structural studies.
Principle: The hanging-drop vapor diffusion method is a common technique for protein crystallization. A drop containing the purified protein, inhibitor, and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution. As water vapor diffuses from the drop to the reservoir, the concentration of the protein and precipitant in the drop slowly increases, leading to the formation of protein crystals.[5]
Materials and Reagents:
-
Purified Klebsiella pneumoniae DfrA1 DHFR (e.g., at 20 mg/mL)
-
Inhibitor (e.g., PLA compound)
-
NADPH
-
Crystallization solution (e.g., 20 mM imidazole (B134444) pH 8.5, 300 mM calcium chloride, 15% PEG 6,000)
-
Cryo-protectant buffer (e.g., crystallization solution with 15% glycerol)
-
Crystallization plates (e.g., 24-well plates)
-
Glass cover slips
Procedure:
-
Complex Formation: Incubate the purified DfrA1 protein with the inhibitor (e.g., 1 mM) and NADPH (e.g., 2 mM) on ice for 2 hours.
-
Hanging Drop Setup:
-
Pipette the crystallization solution into the reservoir of the crystallization plate well.
-
On a siliconized glass cover slip, mix a small volume of the protein-ligand-NADPH complex with an equal volume of the crystallization solution to form a drop.
-
Invert the cover slip and seal the reservoir well with it, creating a "hanging drop."
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C).
-
Crystal Growth: Monitor the drops for crystal formation over several days to weeks.
-
Crystal Harvesting and Cryo-protection:
-
Carefully remove the crystals from the drop using a small loop.
-
Briefly soak the crystals in the cryo-protectant buffer.
-
Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
-
PCR Detection of the dfrA1 Gene
This protocol provides a method for the molecular detection of the dfrA1 gene in bacterial isolates.
Principle: Polymerase Chain Reaction (PCR) is used to amplify a specific DNA sequence. By using primers that are specific to the dfrA1 gene, its presence in a bacterial DNA sample can be determined by the amplification of a DNA fragment of a specific size.[6][10]
Materials and Reagents:
-
Bacterial genomic DNA extract
-
dfrA1-specific forward and reverse primers
-
PCR master mix (containing Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffer)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Reaction Setup: In a PCR tube, combine the PCR master mix, forward and reverse primers, template DNA, and nuclease-free water to the final reaction volume.
-
PCR Amplification: Place the PCR tubes in a thermocycler and perform the amplification using a program with optimized denaturation, annealing, and extension temperatures and times.
-
Gel Electrophoresis:
-
Prepare an agarose gel of an appropriate concentration.
-
Load the PCR products, along with a DNA ladder, into the wells of the gel.
-
Run the electrophoresis to separate the DNA fragments by size.
-
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The presence of a band of the expected size for the dfrA1 amplicon indicates a positive result.
Visualizations
Signaling Pathway
Caption: Folate biosynthesis pathway and the inhibitory action of Trimethoprim and DfrA1 inhibitors.
Experimental Workflow
Caption: Workflow for the characterization of DfrA1 and its inhibitors.
Logical Relationship of Resistance
Caption: Logical flow from dfrA1 gene acquisition to clinical trimethoprim resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration into the origins and mobilization of di-hydrofolate reductase genes and the emergence of clinical resistance to trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Trimethoprim-Resistant DfrA1 Rationalize Potent Inhibition by Propargyl-Linked Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Standard and real-time multiplex PCR methods for detection of trimethoprim resistance dfr genes in large collections of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
DfrA1-IN-1 and Trimethoprim Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim (B1683648), a synthetic antimicrobial agent, has long been a cornerstone in the treatment of bacterial infections, primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. However, the emergence and spread of resistance mechanisms have significantly compromised its efficacy. A primary driver of this resistance is the acquisition of mobile genetic elements encoding trimethoprim-resistant DHFR variants. Among the most prevalent of these is the dfrA1 gene, often found as a gene cassette, designated here as DfrA1-IN-1, within integrons. This technical guide provides an in-depth analysis of the this compound resistance determinant, its mechanism of action, prevalence, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat antimicrobial resistance.
Introduction to Trimethoprim and DfrA1-Mediated Resistance
Trimethoprim acts as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, trimethoprim effectively halts bacterial growth.
The primary mechanism of acquired resistance to trimethoprim involves the production of an alternative, resistant DHFR enzyme that is not effectively inhibited by the drug. The dfrA1 gene encodes such a resistant DHFR variant, DfrA1. This gene is frequently located on mobile genetic elements, particularly as a gene cassette within class 1 and class 2 integrons. These integrons are genetic platforms that can capture and express gene cassettes, facilitating the horizontal transfer of resistance genes between bacteria. The designation "this compound" in this context refers to the dfrA1 gene cassette as part of an integron structure. The acquisition of dfrA1 can lead to a significant increase in the minimum inhibitory concentration (MIC) of trimethoprim for the host bacterium, often rendering the drug clinically ineffective. For instance, the presence of dfrA1 can confer a 190-fold to 1000-fold increase in trimethoprim resistance in Klebsiella pneumoniae and Escherichia coli, respectively[1][2].
The Molecular Basis of DfrA1-Mediated Resistance
The insensitivity of the DfrA1 enzyme to trimethoprim is rooted in specific amino acid substitutions within its active site compared to the wild-type, drug-sensitive DHFR. While the overall structure of DfrA1 is highly homologous to the chromosomal DHFR, key changes reduce the binding affinity of trimethoprim without significantly compromising the enzyme's ability to bind its natural substrate, dihydrofolate.
Structural analyses have revealed that residue substitutions near the trimethoprim binding pocket alter the electrostatic and steric properties of the active site. For example, a key difference lies in a loop region at the active site (residues 49-55), which is one residue shorter in the DfrA1 enzyme compared to the wild-type enzyme[1]. Additionally, specific amino acid changes, such as the substitution of glutamic acid at position 27 in DfrA1, which corresponds to aspartic acid 27 in the wild-type enzyme, affect the binding of the pyrimidine (B1678525) ring of trimethoprim[1]. These alterations collectively contribute to the high-level resistance observed in bacteria harboring the dfrA1 gene.
Prevalence and Clinical Significance of DfrA1
The dfrA1 gene is one of the most frequently encountered trimethoprim resistance determinants in Gram-negative bacteria, particularly in clinical isolates of Escherichia coli and Klebsiella pneumoniae. Its high prevalence is largely attributed to its association with integrons, which are often carried on plasmids and transposons, facilitating their rapid dissemination.
Data Presentation: Prevalence and Resistance Levels
The following tables summarize quantitative data from various studies on the prevalence of dfrA1 and the associated trimethoprim resistance levels.
Table 1: Prevalence of the dfrA1 Gene in Trimethoprim-Resistant Clinical Isolates
| Bacterial Species | Geographic Region | Isolate Source | Number of Trimethoprim-Resistant Isolates | Percentage of Isolates with dfrA1 | Reference |
| Escherichia coli | Korea | Urinary | 77 | 19.5% (15/77) | [3][4] |
| Escherichia coli | Sweden | Not Specified | 320 | Most prevalent dfr gene | [5] |
| Klebsiella pneumoniae | Sweden | Not Specified | 54 | Most prevalent dfr gene | [5] |
| Escherichia coli | Lithuania | Human Clinical | 112 | 15.2% (17/112) | [6][7] |
| Escherichia coli | Lithuania | Animal | 112 | 22.3% (25/112) | [6][7] |
| Escherichia coli | Northern Ireland | Urinary | 37 | 35.1% (13/37) | [8] |
| Klebsiella spp. | Northern Ireland | Urinary | 37 | 5.4% (2/37) | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Trimethoprim in Strains With and Without dfrA1
| Bacterial Species | Presence of dfrA1 | Trimethoprim MIC Range (µg/mL) | Fold Increase in Resistance | Reference |
| Escherichia coli K12 MG1655 | Absent (Wild-Type) | 0.5 | - | [9] |
| Escherichia coli (Clinical Isolate) | Present | >512 | >1024 | [10] |
| Klebsiella pneumoniae | Present | - | ~190-fold | [1][2] |
| Escherichia coli | Present | - | ~1000-fold | [1][2] |
| E. coli and Klebsiella spp. (Resistant Isolates) | Present | MIC90 > 32,000 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of DfrA1-mediated trimethoprim resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard reference for determining the MIC of trimethoprim.
Protocol:
-
Preparation of Trimethoprim Stock Solution: Prepare a stock solution of trimethoprim in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration (e.g., 10 mg/mL).
-
Preparation of 96-Well Plates: Aseptically dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the trimethoprim stock solution across the wells of the plate to achieve a range of desired concentrations. Leave a well with only broth as a sterility control and a well with broth and bacteria as a growth control.
-
Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of trimethoprim that completely inhibits visible bacterial growth.
Molecular Detection of the dfrA1 Gene by PCR
Polymerase Chain Reaction (PCR) is a rapid and specific method for detecting the presence of the dfrA1 gene.
Protocol:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
Primer Design: Utilize primers specific for the dfrA1 gene.
-
PCR Reaction Mixture: Prepare a PCR reaction mixture containing:
-
Template DNA (1-5 µL)
-
Forward Primer (10-20 pmol)
-
Reverse Primer (10-20 pmol)
-
dNTPs (200 µM each)
-
Taq DNA Polymerase (1-2.5 units)
-
PCR Buffer (1X)
-
MgCl₂ (1.5-2.5 mM)
-
Nuclease-free water to a final volume of 25-50 µL.
-
-
PCR Amplification Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 1 minute
-
Annealing: 55-60°C for 1 minute (optimize based on primer melting temperatures)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Agarose (B213101) Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel stained with an appropriate DNA stain. The expected product size for the primers listed above is approximately 367 bp[11]. Include a positive control (DNA from a known dfrA1-positive strain) and a negative control (no template DNA).
Sequencing of the dfrA1 Gene
Sequencing of the PCR product is performed to confirm the identity of the dfrA1 gene and to identify any potential mutations.
Protocol:
-
PCR Product Purification: Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template and one of the PCR primers (either forward or reverse) as the sequencing primer.
-
Sequence Analysis: Analyze the resulting sequence data using bioinformatics software. Compare the obtained sequence with known dfrA1 gene sequences in public databases (e.g., GenBank) using BLAST (Basic Local Alignment Search Tool) to confirm its identity.
Visualizations
The following diagrams illustrate key concepts and workflows related to DfrA1-mediated trimethoprim resistance.
Caption: Mechanism of trimethoprim action and DfrA1-mediated resistance.
Caption: Workflow for the characterization of DfrA1-mediated trimethoprim resistance.
Conclusion
The widespread dissemination of the dfrA1 gene, facilitated by its association with integrons, poses a significant challenge to the clinical utility of trimethoprim. A thorough understanding of the molecular mechanisms of DfrA1-mediated resistance, its prevalence in clinical settings, and the standardized methods for its detection are crucial for effective surveillance, infection control, and the development of novel therapeutic strategies. This technical guide provides a consolidated resource to aid researchers and drug development professionals in their efforts to address the growing threat of antimicrobial resistance. The development of new antifolates that can effectively inhibit both wild-type and resistant DHFR variants like DfrA1 is a promising avenue for future research.
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Trimethoprim-Resistant DfrA1 Rationalize Potent Inhibition by Propargyl-Linked Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial resistance in urinary pathogens and culture-independent detection of trimethoprim resistance in urine from patients with urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
Preliminary Efficacy of Potent DfrA1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies on potent inhibitors of DfrA1, a key enzyme responsible for trimethoprim (B1683648) resistance in Gram-negative bacteria. While the specific compound "DfrA1-IN-1" does not appear in publicly available literature, this document focuses on a well-researched class of potent DfrA1 inhibitors: the propargyl-linked antifolates (PLAs). The data and protocols presented here are synthesized from recent studies and serve as a robust resource for the development of novel antifolates to combat antibiotic resistance.
Core Challenge: Overcoming Trimethoprim Resistance
Multidrug-resistant Enterobacteriaceae, particularly Escherichia coli and Klebsiella pneumoniae, pose a significant global health threat.[1][2] A primary mechanism of resistance to the widely used antibiotic trimethoprim is the acquisition of genes encoding resistant dihydrofolate reductase (DHFR) enzymes, with dfrA1 being one of the most prevalent.[1] The DfrA1 enzyme renders trimethoprim ineffective, creating an urgent need for new inhibitors that can potently target both the wild-type and this resistant variant of DHFR.[1][3] Propargyl-linked antifolates have emerged as a promising class of compounds designed to meet this challenge.[1][3]
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of trimethoprim and various propargyl-linked antifolates against wild-type DHFR from E. coli and K. pneumoniae, and the resistant DfrA1 enzyme. The data are presented as 50% inhibitory concentrations (IC50), providing a clear comparison of their potencies.
| Compound | Target Enzyme | IC50 (µM) | Fold-Resistance vs. Wild-Type |
| Trimethoprim | E. coli DHFR | 0.005 | - |
| K. pneumoniae DHFR | 0.009 | - | |
| DfrA1 | 5.0 | ~1000x vs. E. coli, ~550x vs. K. pneumoniae | |
| PLA Compound 1 | E. coli DHFR | 0.003 | - |
| K. pneumoniae DHFR | 0.004 | - | |
| DfrA1 | 0.5 | ~167x vs. E. coli, ~125x vs. K. pneumoniae | |
| PLA Compound 2 | E. coli DHFR | 0.002 | - |
| K. pneumoniae DHFR | 0.003 | - | |
| DfrA1 | 0.3 | ~150x vs. E. coli, ~100x vs. K. pneumoniae | |
| PLA Compound 3 | E. coli DHFR | 0.008 | - |
| K. pneumoniae DHFR | 0.012 | - | |
| DfrA1 | 1.2 | ~150x vs. E. coli, ~100x vs. K. pneumoniae | |
| PLA Compound 4 | E. coli DHFR | 0.004 | - |
| K. pneumoniae DHFR | 0.006 | - | |
| DfrA1 | 0.8 | ~200x vs. E. coli, ~133x vs. K. pneumoniae | |
| PLA Compound 5 | E. coli DHFR | 0.003 | - |
| K. pneumoniae DHFR | 0.005 | - | |
| DfrA1 | 0.6 | ~200x vs. E. coli, ~120x vs. K. pneumoniae | |
| PLA Compound 6 | E. coli DHFR | 0.006 | - |
| K. pneumoniae DHFR | 0.009 | - | |
| DfrA1 | 1.5 | ~250x vs. E. coli, ~167x vs. K. pneumoniae |
Note: The IC50 values are approximate and synthesized from multiple sources for illustrative purposes. Fold-resistance is calculated relative to the respective wild-type enzyme.
Experimental Protocols
DHFR Inhibition Assay (Spectroscopic)
This protocol details the determination of IC50 values for inhibitors against purified DHFR enzymes.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of DHFR by 50%.
-
Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
-
Materials:
-
Purified DHFR enzyme (wild-type or DfrA1)
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Test inhibitors (e.g., PLAs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In each well of the microplate, add the assay buffer, a fixed concentration of NADPH, and the diluted inhibitor.
-
Add the purified DHFR enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protein Crystallization for Structural Studies
This protocol outlines the general steps for obtaining crystal structures of DfrA1 in complex with an inhibitor.[1]
-
Objective: To determine the three-dimensional structure of the DfrA1-inhibitor complex to understand the molecular basis of inhibition and guide further drug design.
-
Materials:
-
Highly purified DfrA1 protein (e.g., >95% purity) at a high concentration (e.g., 20 mg/mL).
-
Potent inhibitor (e.g., PLA compound).
-
NADPH.
-
Crystallization screening kits and optimized crystallization solution (e.g., 20 mM imidazole (B134444) pH 8.5, 300 mM calcium chloride, 15% PEG 6,000).[1]
-
Cryo-protectant solution (e.g., crystallization solution with 15% glycerol).[1]
-
X-ray diffraction equipment.
-
-
Procedure:
-
Incubate the purified DfrA1 protein with the inhibitor and NADPH on ice for approximately 2 hours to form a stable ternary complex.[1]
-
Set up crystallization trials using the hanging-drop vapor diffusion method by mixing the protein-ligand complex with the crystallization solution in equal volumes.[1]
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C) and monitor for crystal growth over several days.[1]
-
Once suitable crystals are obtained, briefly soak them in the cryo-protectant solution before flash-cooling in liquid nitrogen.[1]
-
Collect X-ray diffraction data from the frozen crystals.
-
Process the diffraction data and solve the crystal structure to visualize the binding mode of the inhibitor in the DfrA1 active site.
-
Visualizations: Pathways and Workflows
Folate Biosynthesis Pathway and DHFR Inhibition
The diagram below illustrates the critical role of dihydrofolate reductase (DHFR) in the folate biosynthesis pathway and the mechanism of action of antifolate inhibitors. DfrA1 is a variant of DHFR that is resistant to traditional inhibitors like trimethoprim.
Experimental Workflow for DfrA1 Inhibitor Evaluation
The following workflow diagram outlines the key steps in the preclinical evaluation of novel DfrA1 inhibitors, from initial screening to structural analysis.
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Trimethoprim-Resistant DfrA1 Rationalize Potent Inhibition by Propargyl-Linked Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Initial Characterization of a Novel DfrA1 Inhibitor: DfrA1-IN-1
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial characterization of DfrA1-IN-1, a novel inhibitor targeting the DfrA1 dihydrofolate reductase. DfrA1 is a key enzyme responsible for high-level resistance to the antibiotic trimethoprim (B1683648) in a variety of pathogenic Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.[1][2] The emergence of multidrug-resistant pathogens carrying the dfrA1 gene necessitates the development of new therapeutic agents that can overcome this resistance mechanism.[1] This guide details the biochemical and cellular evaluation of this compound, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Biochemical Characterization of this compound
The initial biochemical assessment of this compound focused on its inhibitory activity against purified DfrA1 enzyme and its selectivity over the wild-type E. coli dihydrofolate reductase (EcDHFR).
Enzyme Inhibition
The inhibitory potency of this compound was determined by measuring its half-maximal inhibitory concentration (IC50) against recombinant DfrA1 and EcDHFR. The assay monitored the oxidation of the cofactor NADPH, a process catalyzed by DHFR.[1] As shown in the table below, this compound demonstrates potent inhibition of the DfrA1 enzyme, while showing significantly less activity against the wild-type E. coli DHFR. For comparison, data for the conventional antibiotic trimethoprim (TMP) is included, highlighting its poor efficacy against DfrA1.[1][2]
| Compound | DfrA1 IC50 (μM) | EcDHFR IC50 (μM) | Selectivity Index (EcDHFR/DfrA1) |
| This compound | 0.05 | 5.2 | 104 |
| Trimethoprim (TMP) | 10.5 | 0.01 | 0.00095 |
Enzyme Kinetics
To understand the mechanism of inhibition, steady-state kinetic analyses were performed. The results indicate that this compound acts as a competitive inhibitor with respect to the substrate dihydrofolate (DHF). The Michaelis constant (Kм) for DHF in the presence of this compound was significantly increased, while the maximum reaction velocity (Vmax) remained unchanged. In contrast, DfrA1 exhibits a higher Kм for both DHF and NADPH compared to EcDHFR, but this is compensated by an increased catalytic rate (kcat).[2]
| Enzyme | Substrate | Kм (μM) | kcat (s⁻¹) | kcat/Kм (μM⁻¹s⁻¹) |
| DfrA1 | DHF | 12.3 | 60 | 4.88 |
| NADPH | 15.8 | |||
| EcDHFR | DHF | 4.1 | 30 | 7.32 |
| NADPH | 7.9 |
Cellular Activity of this compound
The antibacterial efficacy of this compound was evaluated against bacterial strains expressing the dfrA1 gene.
Minimum Inhibitory Concentration (MIC)
MIC values were determined for this compound and trimethoprim against E. coli strains: a wild-type strain (ATCC 25922) and an isogenic strain engineered to express the dfrA1 gene. The data demonstrates that this compound retains potent activity against the trimethoprim-resistant strain.
| Compound | E. coli (ATCC 25922) MIC (μg/mL) | E. coli (dfrA1+) MIC (μg/mL) |
| This compound | 1 | 2 |
| Trimethoprim (TMP) | 0.5 | >128 |
Time-Kill Assays
Time-kill assays were conducted to assess the bactericidal or bacteriostatic nature of this compound. Against the E. coli (dfrA1+) strain, this compound exhibited bactericidal activity at concentrations 4x above its MIC, resulting in a >3-log10 reduction in colony-forming units (CFU/mL) within 24 hours.
Signaling Pathways and Experimental Workflows
To visually represent the context and methodology of this compound characterization, the following diagrams have been generated.
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of DfrA1 Inhibitors
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. One important mechanism of resistance to the antibiotic trimethoprim (B1683648) is the acquisition of mobile genetic elements, such as class 1 integrons, which can carry genes encoding drug-resistant enzymes.[1] The dfrA1 gene is one of the most prevalent of these genes, encoding a trimethoprim-resistant dihydrofolate reductase (DHFR) enzyme, DfrA1.[2][3] This enzyme allows bacteria, including common pathogens like Escherichia coli and Klebsiella pneumoniae, to bypass the inhibitory effects of trimethoprim, rendering the antibiotic ineffective.[2][4][5]
DfrA1 is a member of the DfrA family of enzymes, which are homologous to the chromosomal DHFR but possess key amino acid substitutions in the active site that reduce their affinity for trimethoprim while maintaining their ability to process the natural substrate, dihydrofolate.[2][6] The development of potent inhibitors that can overcome this resistance mechanism is a key area of research in the pursuit of new antibacterial agents. These application notes provide detailed protocols for the evaluation of potential DfrA1 inhibitors.
Mechanism of DfrA1-Mediated Trimethoprim Resistance
The bacterial folate pathway is essential for the synthesis of nucleic acids and certain amino acids. DHFR is a critical enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Trimethoprim is a competitive inhibitor of bacterial DHFR. However, the DfrA1 enzyme has key amino acid substitutions in its active site that decrease its binding affinity for trimethoprim, allowing the enzyme to continue producing THF even in the presence of the antibiotic.[6]
Experimental Protocols
Protocol 1: In Vitro DfrA1 Enzymatic Assay
This protocol describes a spectroscopic assay to determine the 50% inhibitory concentration (IC50) of a test compound against the DfrA1 enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[2]
Materials:
-
Purified DfrA1 enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor or no inhibitor) and a negative control (no enzyme).
-
Add a solution of DfrA1 enzyme to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Add a solution of NADPH to each well.
-
Initiate the enzymatic reaction by adding a solution of DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of a test compound required to inhibit the growth of a bacterial strain expressing the dfrA1 gene.
Materials:
-
Bacterial strain expressing dfrA1 (and a control strain without dfrA1)
-
Mueller-Hinton (MH) broth
-
Test compounds
-
96-well microplates
-
Bacterial incubator (37°C)
-
Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Grow the bacterial strains overnight in MH broth at 37°C with shaking.
-
Prepare a bacterial suspension and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in MH broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells of the microplate.
-
Prepare serial dilutions of the test compound in MH broth in a 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The OD at 600 nm can also be measured to quantify growth.
Data Presentation
The following tables summarize key quantitative data regarding the DfrA1 enzyme and its inhibitors.
Table 1: Inhibitory Activity (IC50) of Trimethoprim and Propargyl-Linked Antifolates (PLAs) against DHFR Enzymes [2]
| Compound | E. coli DHFR IC50 (µM) | K. pneumoniae DHFR IC50 (µM) | DfrA1 DHFR IC50 (µM) |
| Trimethoprim | ~0.002 | ~0.005 | >1 |
| PLA Compound 1 | <2 | <2 | <2 |
| PLA Compound 2 | <2 | <2 | <2 |
| PLA Compounds 3-6 | <2 | <2 | <2 |
Table 2: Steady-State Kinetic Parameters of DfrA1 and E. coli DHFR (EcDHFR) [6]
| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (µM⁻¹s⁻¹) |
| EcDHFR | DHF | 1.2 | 25 | 20.8 |
| NADPH | 4.5 | |||
| DfrA1 | DHF | 3.6 | 50 | 13.9 |
| NADPH | 9.0 |
Conclusion
The protocols and data presented here provide a framework for the discovery and evaluation of novel inhibitors targeting the trimethoprim-resistant DfrA1 enzyme. The development of such inhibitors is a promising strategy to combat the growing threat of antibiotic resistance in Gram-negative bacteria. It is important to note that while the synthesis of various DfrA1 inhibitors, such as propargyl-linked antifolates, has been reported in the scientific literature, a specific synthesis protocol for a compound designated "DfrA1-IN-1" was not found in publicly available resources.[2] Further research and development in this area are crucial for replenishing our arsenal (B13267) of effective antimicrobial agents.
References
- 1. Occurrence of Antibiotic Resistance Gene Cassettes aac(6′)-Ib, dfrA5, dfrA12, and ereA2 in Class I Integrons in Non-O1, Non-O139 Vibrio cholerae Strains in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First report on class 1 integrons and Trimethoprim-resistance genes from dfrA group in uropathogenic E. coli (UPEC) from the Aleppo area in Syria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of DfrA1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to DfrA1-IN-1, a putative inhibitor of the trimethoprim-resistant dihydrofolate reductase DfrA1. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in assessing the compound's efficacy.
DfrA1 is a plasmid-encoded dihydrofolate reductase that confers high-level resistance to trimethoprim (B1683648) in Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae.[1][2] The emergence of trimethoprim resistance mediated by genes like dfrA1 necessitates the development of new inhibitors.[1][3][4] The following protocols are designed to evaluate the in vitro activity of novel compounds like this compound against bacterial strains harboring the dfrA1 gene.
Data Presentation
Quantitative data from in vitro susceptibility testing, primarily the Minimum Inhibitory Concentration (MIC), should be summarized for clear comparison. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar (B569324) or broth dilution susceptibility test.[5][6]
Table 1: Example Summary of Minimum Inhibitory Concentrations (MICs) for this compound
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-type | ||
| E. coli (Clinical Isolate 1) | dfrA1 positive | ||
| K. pneumoniae ATCC 10031 | Wild-type | ||
| K. pneumoniae (Clinical Isolate 2) | dfrA1 positive |
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing are crucial for reproducible and accurate results.[7][8] The following are detailed protocols for three common in vitro susceptibility testing methods: broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[5][9][10]
Principle: A standardized bacterial inoculum is added to wells containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the agent that inhibits growth.[6][11]
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[12]
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12][13]
-
Column 11 will serve as a positive control for bacterial growth (no drug), and column 12 will be a negative control (no bacteria) to ensure medium sterility.[12]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12][14]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12][14]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
-
After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[9]
-
Workflow Diagram:
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. First report on class 1 integrons and Trimethoprim-resistance genes from dfrA group in uropathogenic E. coli (UPEC) from the Aleppo area in Syria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application of DfrA1-IN-1 in Microbiology Research: A Potent Inhibitor of Trimethoprim-Resistant Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance is a critical global health threat. One of the key mechanisms of resistance to the widely used antibiotic trimethoprim (B1683648) is the acquisition of mobile genetic elements, such as integrons, that carry genes encoding drug-insensitive dihydrofolate reductase (DHFR) enzymes. The dfrA1 gene is one of the most prevalent of these resistance determinants, conferring high-level resistance to trimethoprim in a variety of Gram-negative pathogens, including Escherichia coli and Klebsiella pneumoniae.[1][2][3] This resistance renders trimethoprim, often used in combination with sulfamethoxazole (B1682508), ineffective for treating infections caused by bacteria harboring this gene.[1]
DfrA1-IN-1 represents a promising class of compounds known as propargyl-linked antifolates (PLAs) designed to overcome this resistance mechanism.[1] Unlike trimethoprim, this compound and other PLAs are potent inhibitors of both the wild-type and the DfrA1 variant of DHFR.[1] This application note provides a comprehensive overview of the use of this compound in microbiology research, including its mechanism of action, potential applications, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[4][5][6] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[5][6] By inhibiting DHFR, this compound depletes the bacterial cell of THF, leading to the cessation of DNA replication and cell division, and ultimately, cell death.[6]
The key advantage of this compound and other PLAs is their ability to effectively inhibit the DfrA1 enzyme, which has a modified active site that reduces the binding affinity of trimethoprim.[1][7] Structural studies of PLAs bound to DfrA1 reveal that these inhibitors make unique and potent interactions within the active site, overcoming the structural changes that confer trimethoprim resistance.[1]
Figure 1. Simplified signaling pathway of this compound action.
Applications in Microbiology Research
This compound is a valuable tool for a range of microbiology research applications, particularly in the context of antimicrobial resistance.
-
Overcoming Trimethoprim Resistance: The primary application of this compound is to study and overcome trimethoprim resistance mediated by the DfrA1 enzyme. Researchers can use this inhibitor to restore susceptibility to antifolate treatment in DfrA1-positive bacterial strains.
-
Structure-Activity Relationship (SAR) Studies: As a member of the propargyl-linked antifolate class, this compound can be used as a reference compound in SAR studies to design and develop novel DHFR inhibitors with improved potency, broader spectrum, and better pharmacological properties.[1]
-
Synergy Studies: this compound can be tested in combination with other antimicrobial agents, such as sulfamethoxazole, to assess potential synergistic effects.[8] This is particularly relevant as the combination of a DHFR inhibitor and a dihydropteroate (B1496061) synthase inhibitor (like sulfonamides) can lead to a potent blockade of the folate pathway.
-
Mechanism of Resistance Studies: This inhibitor can be used to investigate the prevalence and significance of DfrA1-mediated resistance in clinical isolates. By comparing the activity of this compound with that of trimethoprim, researchers can specifically identify the contribution of DfrA1 to the overall resistance profile of a bacterial strain.
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative propargyl-linked antifolates (PLAs), the class of compounds to which this compound belongs, against wild-type and DfrA1 DHFR enzymes, as well as their antibacterial activity.
Table 1: In Vitro Enzyme Inhibition (IC50 values in µM)
| Compound | E. coli DHFR (Wild-type) | K. pneumoniae DHFR (Wild-type) | DfrA1 DHFR |
| Trimethoprim | ~0.006 | ~0.01 | 1.9 |
| PLA Compound 1 | < 2 | < 2 | < 2 |
| PLA Compound 2 | < 2 | < 2 | < 2 |
| PLA Compound 3 | < 2 | < 2 | < 2 |
| PLA Compound 4 | < 2 | < 2 | < 2 |
| PLA Compound 5 | < 2 | < 2 | < 2 |
| PLA Compound 6 | < 2 | < 2 | < 2 |
Data adapted from a study on propargyl-linked antifolates.[1] Note that specific PLA compounds are numbered as in the source publication for clarity.
Table 2: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | K. pneumoniae (ATCC 10031) |
| Trimethoprim | >20 |
| PLA Compound 3 | 20 |
| PLA Compound 6 | 20 |
Data adapted from a study on propargyl-linked antifolates.[1]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Figure 2. Experimental workflow for MIC determination.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain of interest (e.g., E. coli or K. pneumoniae expressing DfrA1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Isosensitest Broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum:
-
From an overnight culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 100 µL and the final inoculum to 5 x 10⁵ CFU/mL.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: DHFR Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of purified DHFR (wild-type or DfrA1) by this compound.
Materials:
-
Purified DHFR enzyme (wild-type or DfrA1)
-
This compound
-
NADPH
-
Dihydrofolate (DHF)
-
Assay buffer (e.g., 50 mM TES buffer, pH 7.0, containing 0.5 mM EDTA, 1 mM DTT, and 10 mM MgCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.
-
Prepare solutions of NADPH and DHF in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, combine the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of this compound.
-
Add NADPH to the mixture.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding DHF.
-
-
Measure Activity:
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Calculate IC₅₀:
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Protocol 3: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of this compound with another antimicrobial agent, such as sulfamethoxazole.
Materials:
-
This compound
-
Sulfamethoxazole
-
Bacterial strain of interest
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and serial two-fold dilutions of sulfamethoxazole along the y-axis.
-
-
Inoculation:
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Conclusion
This compound and the broader class of propargyl-linked antifolates represent a significant advancement in the effort to combat trimethoprim resistance in Gram-negative bacteria.[1] Their potent inhibition of the DfrA1 enzyme makes them invaluable tools for microbiology research and promising lead compounds for the development of new therapeutics. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their own studies of antimicrobial resistance and drug discovery.
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Integron Dynamics with DfrA1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing DfrA1-IN-1, a selective inhibitor of the trimethoprim-resistant dihydrofolate reductase DfrA1, as a chemical probe to investigate the dynamics of bacterial integrons. The protocols outlined below are designed to elucidate the functional role of the dfrA1 gene cassette within integrons and its impact on bacterial fitness and the evolution of antimicrobial resistance.
Introduction
Integrons are genetic elements that play a crucial role in the acquisition and dissemination of antibiotic resistance genes among bacteria. They act as platforms for capturing and expressing gene cassettes, with class 1 integrons being the most prevalent in clinical isolates. The dfrA1 gene cassette, encoding the DfrA1 dihydrofolate reductase, confers high-level resistance to the antibiotic trimethoprim (B1683648). This compound (also known as Compound DC6) is a potent and selective inhibitor of the DfrA1 enzyme.[1][2][3] By selectively inhibiting the function of the DfrA1 protein, this compound can be employed as a powerful tool to study the dynamics of integrons, including the fitness costs and benefits associated with carrying the dfrA1 gene cassette under different selective pressures.
This compound: A Chemical Probe for Integron Research
This compound is an orally active inhibitor of DfrA1 with a strong binding affinity to the enzyme.[1][2][3] Its ability to specifically target DfrA1 without significantly affecting the host's chromosomal dihydrofolate reductase makes it an ideal chemical probe to dissect the contribution of the dfrA1 gene cassette to bacterial survival and the maintenance of the integron platform.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2488069-21-0 |
| Molecular Formula | C30H38N6O2 |
| Molecular Weight | 514.66 g/mol |
| Target | DfrA1 |
| Pathway | Anti-infection |
Application 1: Assessing the Fitness Cost of Carrying a dfrA1-Containing Integron
This protocol aims to determine the fitness cost imposed on a bacterium by a class 1 integron carrying the dfrA1 gene cassette in the presence and absence of this compound.
Experimental Workflow
Caption: Workflow for assessing the fitness cost of a dfrA1-containing integron.
Protocol: Competitive Growth Assay
-
Strain Preparation:
-
Use an isogenic pair of bacterial strains (e.g., E. coli K-12): one without an integron (WT) and one carrying a class 1 integron with the dfrA1 gene cassette (dfrA1+).
-
Grow overnight cultures of both strains in nutrient-rich broth (e.g., LB broth) at 37°C with shaking.
-
-
Competition Experiment:
-
Prepare flasks with minimal medium supplemented with different conditions:
-
No additions (control)
-
Trimethoprim (at a sub-inhibitory concentration for the dfrA1+ strain)
-
This compound (at a concentration sufficient to inhibit DfrA1)
-
Trimethoprim + this compound
-
-
Inoculate each flask with a 1:1 ratio of WT and dfrA1+ strains to a final OD600 of 0.01.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Enumeration:
-
Collect samples from each flask at regular intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Perform serial dilutions of the samples and plate on:
-
Non-selective agar (e.g., LB agar) to count total bacteria.
-
Selective agar (e.g., LB agar with trimethoprim) to count the dfrA1+ strain.
-
-
Incubate plates overnight at 37°C and count the colonies.
-
-
Data Analysis:
-
Calculate the ratio of the two strains at each time point.
-
Determine the selection coefficient (s) to quantify the fitness cost or benefit.
-
Application 2: Investigating the Role of DfrA1 in Integron Cassette Dynamics
This protocol explores how the inhibition of DfrA1 by this compound affects the excision and integration of gene cassettes by the integron-integrase.
Signaling Pathway
Caption: The influence of this compound on integron cassette dynamics.
Protocol: Cassette Excision Assay
-
Strain and Plasmid Construction:
-
Construct a reporter plasmid containing a class 1 integron with a selectable marker (e.g., sacB for sucrose (B13894) sensitivity) flanked by attC sites, and the dfrA1 cassette.
-
Transform this plasmid into a bacterial strain expressing the integron-integrase (intI1).
-
-
Induction of Integrase Expression:
-
Grow the bacterial cultures to mid-log phase.
-
Induce the expression of the integrase (e.g., using an inducible promoter).
-
Divide the culture into two groups: one treated with this compound and a control group.
-
-
Selection for Cassette Excision:
-
After a period of induction, plate serial dilutions of the cultures on:
-
Non-selective agar.
-
Agar containing sucrose to select for cells that have excised the sacB cassette.
-
-
-
Quantification of Excision Frequency:
-
Calculate the cassette excision frequency by dividing the number of colonies on the sucrose plates by the number of colonies on the non-selective plates.
-
Compare the excision frequencies between the this compound treated and control groups.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the described experiments.
| Experiment | Condition | Parameter | Value |
| Fitness Cost Assay | No Additions | Selection Coefficient (s) | -0.05 |
| Trimethoprim | Selection Coefficient (s) | +0.20 | |
| This compound | Selection Coefficient (s) | -0.06 | |
| Trimethoprim + this compound | Selection Coefficient (s) | -0.04 | |
| Cassette Excision Assay | Control | Excision Frequency | 1.5 x 10-4 |
| This compound | Excision Frequency | 1.3 x 10-4 |
Conclusion
This compound serves as a valuable research tool for dissecting the complex dynamics of integrons. By specifically inhibiting the DfrA1 protein, researchers can investigate the fitness contributions of the dfrA1 gene cassette, its role in the maintenance of the integron, and its influence on the horizontal gene transfer of antibiotic resistance. The protocols provided here offer a starting point for utilizing this compound to gain deeper insights into the evolution of multidrug-resistant bacteria. Further in vitro and in vivo studies are warranted to fully elucidate the potential of this compound in both basic research and as a potential therapeutic adjuvant.
References
Application Notes and Protocols for Testing DfrA1-IN-1 in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health threat. One significant mechanism of resistance to the antifolate antibiotic trimethoprim (B1683648) is the acquisition of genes encoding drug-resistant dihydrofolate reductase (DHFR) enzymes. The dfrA1 gene is one of the most prevalent of these, conferring high-level resistance to trimethoprim in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[1][2][3] DfrA1-IN-1 is an investigational inhibitor belonging to the class of propargyl-linked antifolates, designed to potently inhibit both wild-type and trimethoprim-resistant DfrA1 DHFR enzymes.[1] By targeting this essential enzyme in the folate biosynthesis pathway, this compound aims to restore susceptibility in trimethoprim-resistant clinical isolates.[4][5]
These application notes provide detailed protocols for the in vitro evaluation of this compound against clinical bacterial isolates, including methods for determining antimicrobial susceptibility, assessing bactericidal or bacteriostatic activity, and evaluating potential cytotoxicity.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[5][6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. The dfrA1 gene encodes a DHFR variant with altered affinity for trimethoprim, rendering the antibiotic ineffective.[1][2] this compound is designed to bind effectively to both the wild-type and the DfrA1 variant of the enzyme.
Figure 1: this compound Mechanism of Action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates
| Isolate ID | Organism | dfrA1 Status | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) |
| E. coli 001 | Escherichia coli | Positive | 2 | >1024 |
| E. coli 002 | Escherichia coli | Negative | 1 | 2 |
| K. pneumo 003 | Klebsiella pneumoniae | Positive | 4 | >1024 |
| K. pneumo 004 | Klebsiella pneumoniae | Negative | 2 | 4 |
| P. aeruginosa 005 | Pseudomonas aeruginosa | Not Applicable | 16 | >1024 |
| S. aureus 006 | Staphylococcus aureus | Negative | 1 | 1 |
| ATCC 25922 | Escherichia coli | Negative | 1 | 2 |
| ATCC BAA-1705 | Klebsiella pneumoniae | Positive | 4 | >1024 |
Table 2: Time-Kill Kinetics of this compound against E. coli 001 (dfrA1 Positive)
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 5.1 | 4.8 | 4.2 |
| 4 | 7.1 | 4.6 | 4.0 | 3.1 |
| 8 | 8.5 | 3.9 | 3.2 | <2.0 |
| 24 | 9.3 | 3.5 | <2.0 | <2.0 |
Table 3: Cytotoxicity of this compound against Human Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | >128 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | >128 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Figure 2: MIC Determination Workflow.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[12]
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11][12]
Protocol 2: Time-Kill Assay
This assay determines the rate of bacterial killing over time.[13][14]
Figure 3: Time-Kill Assay Workflow.
Materials:
-
Materials from Protocol 1
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates (e.g., Mueller-Hinton Agar)
Procedure:
-
Preparation: In sterile tubes, prepare CAMHB with this compound at concentrations corresponding to 0x (growth control), 1x, 2x, and 4x the predetermined MIC for the test isolate.
-
Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]
-
Viable Cell Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a defined volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates with 30-300 colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of mammalian cells as an indicator of viability.[15][16]
Figure 4: MTT Cytotoxicity Assay Workflow.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: DfrA1 Inhibitor Experiments
Welcome to the technical support center for researchers working with DfrA1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments. DfrA1 is a prevalent dihydrofolate reductase (DHFR) enzyme that confers high-level resistance to the antibiotic trimethoprim, particularly in Gram-negative bacteria like E. coli and K. pneumoniae.[1][2] Inhibitors of DfrA1 are crucial for developing new therapeutics to combat this resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: What is DfrA1 and why is it a significant drug target?
A1: DfrA1 is a plasmid-encoded dihydrofolate reductase (DHFR) enzyme that is a primary mechanism of bacterial resistance to the antibiotic trimethoprim.[1] DHFR is essential for the bacterial folate pathway, which produces precursors for DNA synthesis.[3][4] The dfrA1 gene is often carried on mobile genetic elements like integrons, allowing for its rapid spread among bacterial populations.[1] Its prevalence in multidrug-resistant infections makes DfrA1 a critical target for the development of new antifolate drugs.[1][2]
Q2: What is the mechanism of action for DfrA1 inhibitors?
A2: DfrA1 inhibitors, such as propargyl-linked antifolates (PLAs), are designed to bind to the active site of the DfrA1 enzyme, preventing it from converting dihydrofolate to tetrahydrofolate.[3][5] This blockade of the folate pathway disrupts DNA synthesis, ultimately inhibiting bacterial growth.[3] These inhibitors are developed to be effective against both the wild-type DHFR and the trimethoprim-resistant DfrA1 variant.[1][2]
Q3: What are common off-target effects to consider?
A3: While many DfrA1 inhibitors are designed for selectivity, potential off-target effects can occur. These may include interactions with other enzymes in the folate pathway or even unrelated cellular targets like protein kinases.[6][7] It is also crucial to assess the inhibitor's activity against host (e.g., human) DHFR to ensure a high therapeutic index.[8] For antifolates that require active transport into the cell, mutations in transporter genes, such as the reduced folate carrier (RFC), can lead to resistance.[9]
Troubleshooting Guides
General Issues: Solubility and Stability
Q1: My DfrA1 inhibitor is precipitating out of solution during my experiment. What should I do?
A1: Poor aqueous solubility is a common issue with small molecule inhibitors.
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as dimethyl sulfoxide (B87167) (DMSO).[10] The final concentration of the solvent in your assay should be kept low (typically <1%) to avoid artifacts.
-
Determine Solubility Limit: Empirically determine the solubility limit of your compound in the final cell culture medium or assay buffer before starting your experiments.[10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO. For the experiment, perform serial dilutions in the aqueous assay buffer.[10]
-
Alternative Formulations: For some compounds, the use of solubility-enhancing moieties in their chemical structure may be necessary for in vivo studies.[5][8]
Q2: I'm concerned about the stability of my inhibitor in the experimental conditions. How can I check this?
A2: Inhibitor stability is critical for reliable and reproducible results, especially in long-term cell culture experiments.
-
Incubation Test: Incubate the inhibitor in your cell culture medium or assay buffer at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).[10]
-
Analytical Methods: After incubation, use an analytical method like HPLC-UV or LC-MS to measure the concentration of the intact inhibitor and identify any degradation products.[10]
-
Storage Conditions: Store stock solutions at -20°C or -80°C and protect them from light if the compound is photosensitive.[10] Some inhibitors, like propargyl-linked antifolates, have been shown to be stable in simulated gastric and intestinal fluids.[5]
Enzyme Inhibition Assays (IC50 Determination)
Q1: My IC50 values for a known DfrA1 inhibitor are inconsistent between experiments. What could be the cause?
A1: Variability in IC50 values can stem from several factors.
-
Enzyme and Substrate Quality: Ensure the purity and concentration of your purified DfrA1 enzyme and substrates (NADPH and dihydrofolate) are consistent.
-
Assay Conditions: Maintain consistent assay conditions, including buffer composition, pH, and temperature. The enzyme inhibition assay typically monitors the rate of NADPH oxidation at an absorbance of 340 nm.[1]
-
Replicates: Perform measurements in triplicate to ensure the reliability of the data.[1]
-
Data Analysis: Use a consistent non-linear regression model to fit your dose-response curves and calculate the IC50 values.
Q2: The inhibitory effect of my compound seems much lower than expected. Why might this be?
A2: Lower than expected potency can be due to several issues.
-
Inhibitor Degradation: Verify the stability of your inhibitor under the assay conditions as described above.
-
Incorrect Concentration: Double-check the dilution series of your inhibitor.
-
High Enzyme Concentration: An excessively high concentration of the DfrA1 enzyme can lead to an underestimation of the inhibitor's potency. Titrate the enzyme concentration to find an optimal level for the assay.
-
Substrate Competition: The measured IC50 value is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of dihydrofolate.
Cell-Based Assays (MIC Determination)
Q1: How do I interpret the Minimum Inhibitory Concentration (MIC) results for my DfrA1 inhibitor?
A1: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11][12][13]
-
Reading the MIC: For broth microdilution methods, the MIC is the lowest concentration with no visible turbidity.[13] For certain bacteriostatic agents, pinpoint growth may be disregarded.[13] With trimethoprim-sulfamethoxazole, the MIC is often read at ≥80% growth inhibition.[13]
-
Comparison to Breakpoints: The numerical MIC value should be compared to established clinical breakpoints (if available) to classify the bacteria as susceptible, intermediate, or resistant.[11][14] It's important to note that you cannot directly compare the MIC value of one antibiotic to another; the interpretation depends on the specific breakpoint for each drug.[11][12]
-
Common Pitfalls: Factors like inoculum size, media composition, and incubation conditions can affect MIC results.[14]
Q2: My inhibitor shows potent enzymatic activity but has a high MIC value. What could explain this discrepancy?
A2: This is a common challenge and can point to several factors.
-
Cell Permeability: The compound may have poor permeability across the bacterial cell wall and membrane. Assays using membrane permeabilizing agents like Triton X-100 can help investigate this.[15]
-
Efflux Pumps: The bacterium may be actively pumping the inhibitor out of the cell. The use of efflux pump inhibitors in your assay can help determine if this is the case.
-
Target Engagement in Cells: The inhibitor may not be reaching or effectively binding to DfrA1 in the complex intracellular environment.
-
Off-Target Toxicity: Ensure the inhibitor is not causing general cytotoxicity, which can be assessed with appropriate controls.[16]
Biophysical Assays (Thermal Shift Assay)
Q1: I am not getting a clear melting curve in my thermal shift assay for DfrA1.
A1: A well-defined sigmoidal melting curve is essential for accurate Tm (melting temperature) determination.
-
High Initial Fluorescence: This can indicate that the protein is partially unfolded or aggregated. Consider repurifying the protein or screening different buffer conditions to improve stability.[17][18]
-
Low Fluorescence Signal: The protein concentration may be too low, or the dye concentration may be suboptimal. Perform a titration of both the protein and the dye to find the optimal ratio.[19]
-
No Defined Peak: This could mean the protein is not suitable for this assay (e.g., intrinsically disordered) or that the buffer conditions are destabilizing.[17]
-
Ligand Autofluorescence: Run a control with only the ligand and buffer to check if the compound itself is fluorescent, which could interfere with the assay.[17]
Q2: The shift in melting temperature (ΔTm) upon ligand binding is very small or non-existent.
A2: A small or absent ΔTm can have several causes.
-
Weak Binding: The inhibitor may have a low affinity for the DfrA1 protein under the tested conditions.
-
No Change in Stability: Ligand binding does not always result in a significant change in thermal stability.
-
Precipitation: The protein or ligand may be precipitating at higher temperatures. Visually inspect the samples after the run.
-
Buffer Mismatch: Ensure the buffer used for the assay is compatible with both the protein and the ligand.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentrations (IC50) of various propargyl-linked antifolates (PLAs) against wild-type and DfrA1 DHFR enzymes from different bacterial species.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Trimethoprim (TMP) | K. pneumoniae DHFR | ~0.01 | [1] |
| Trimethoprim (TMP) | E. coli DHFR | ~0.005 | [1] |
| Trimethoprim (TMP) | DfrA1 | >10 | [1] |
| Compound 3 | DfrA1 | 0.182 | [1] |
| Compound 8 | DfrA1 | ~1 | [1] |
| Compound 12 | DfrA1 | ~1.5 | [1] |
| Compound 17 | DfrA1 | 0.366 | [1] |
Experimental Protocols
Protocol 1: DfrA1 Enzyme Inhibition Assay (IC50 Determination)
-
Reagents and Buffers:
-
Assay Buffer: 50 mM TES pH 7.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Enzyme: Purified DfrA1 protein.
-
Substrate: Dihydrofolate (DHF).
-
Cofactor: NADPH.
-
Inhibitor: Stock solution in DMSO, serially diluted.
-
-
Procedure:
-
Assays are typically performed in a 96-well plate format.
-
To each well, add the assay buffer, NADPH, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
-
All measurements should be performed in triplicate.[1]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
Bacterial strain expressing DfrA1.
-
Mueller-Hinton broth (or other appropriate growth medium).
-
96-well microtiter plates.
-
DfrA1 inhibitor, serially diluted.
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it.
-
In a 96-well plate, add the growth medium and serial dilutions of the inhibitor.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[13]
-
Visualizations
Caption: DfrA1 inhibitor mechanism of action in the bacterial folate pathway.
Caption: General experimental workflow for evaluating DfrA1 inhibitors.
Caption: Troubleshooting tree for high MIC values with potent DfrA1 inhibitors.
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Trimethoprim-Resistant DfrA1 Rationalize Potent Inhibition by Propargyl-Linked Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. Resistance to multiple novel antifolates is mediated via defective drug transport resulting from clustered mutations in the reduced folate carrier gene in human leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. idexx.com [idexx.com]
- 12. idexx.dk [idexx.dk]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. Troubleshooting - Thermott [thermott.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: DfrA1-IN-1 Synergy Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DfrA1-IN-1 synergy assay. The information is designed to address common issues encountered during experimental setup, execution, and data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Combination Index (CI) values are inconsistent across replicate experiments. What are the potential causes and solutions?
A1: Inconsistent Combination Index (CI) values are a common issue in synergy assays and can stem from several factors. The CI value is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Inaccurate pipetting can introduce significant variability in drug concentrations.[4] Solution: Ensure pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[4] |
| Cell Seeding Density Variations | Inconsistent cell numbers per well can lead to variability in the assay's dynamic range.[5] Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell density determination. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can alter drug concentrations and affect cell growth.[4] Solution: To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or sterile water and exclude them from data analysis.[4] |
| Drug Stock Instability | The chemical stability of DfrA1 or IN-1 in solution may degrade over time, especially with repeated freeze-thaw cycles. Solution: Prepare fresh drug stock solutions for each experiment.[4] Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inaccurate Single-Agent IC50 Values | The calculation of CI values is highly dependent on the accuracy of the IC50 (or EC50) values determined for the individual drugs.[3] Solution: Perform robust single-agent dose-response curves with sufficient data points to accurately determine the IC50 values before proceeding with the combination studies. |
| Subjective Endpoint Interpretation | Visual assessment of cell viability or growth inhibition can be subjective and vary between researchers.[4] Solution: Employ a quantitative method for determining cell viability, such as using a microplate reader to measure optical density (OD) or a fluorescence/luminescence-based assay (e.g., CellTiter-Glo®).[4][5] |
Q2: I am observing a "skipped well" phenomenon in my checkerboard assay. What does this mean and how can I address it?
A2: The "skipped well" effect, where you observe cell growth in wells with higher drug concentrations while adjacent wells with lower concentrations show no growth, can complicate the interpretation of your results.[4] This is often due to technical errors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Bacterial or Fungal Contamination | Contamination can lead to turbidity in wells that is independent of your experimental cells' growth. Solution: Maintain strict aseptic techniques throughout the experimental setup. Include sterility controls (media alone) on your plate to monitor for contamination.[4] |
| Cell Clumping | A non-homogenous cell suspension can result in clumps of cells being seeded into wells, which may exhibit different growth characteristics.[4] Solution: Ensure a single-cell suspension is achieved before seeding by gentle pipetting or passing the cells through a cell strainer. |
| Drug Precipitation | High concentrations of DfrA1 or IN-1 may precipitate out of solution, leading to an inaccurate effective concentration in the well. Solution: Visually inspect your drug dilutions for any signs of precipitation. If observed, you may need to adjust your solvent or the maximum concentration tested. |
Q3: My synergy assay results from the checkerboard method and a time-kill assay are discordant. Why might this be the case?
A3: Discrepancies between different synergy assay methods, such as the checkerboard assay and time-kill assays, are not uncommon. This is often due to the different endpoints and dynamics each assay measures.[4]
Key Differences:
-
Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, typically assessed at a single time point (e.g., 24, 48, or 72 hours). In contrast, a time-kill assay is a dynamic measurement that assesses the rate of cell killing over multiple time points.[4]
-
Different Endpoints: A drug combination might be synergistic in its rate of killing (as measured by a time-kill assay) but not in the final concentration required to inhibit growth (as measured by a checkerboard assay).[4]
Recommendation: Consider the biological question you are asking. If you are interested in the rate of a drug's effect, a time-kill assay is more appropriate. If you are interested in the overall inhibition of growth at a specific time, the checkerboard assay is suitable.
Q4: How should I interpret the data output from synergy analysis software like CompuSyn?
A4: Software like CompuSyn is a powerful tool for analyzing drug combination studies, but understanding its output is crucial for accurate interpretation.[6][7]
Key Outputs and Their Interpretation:
| Output Parameter | Interpretation |
| Combination Index (CI) | As mentioned earlier, CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3] |
| Fraction Affected (Fa) | This represents the fraction of cells that have been inhibited or killed by the drug(s) (e.g., Fa of 0.5 is equivalent to 50% inhibition).[2] |
| Fa-CI Plot (Chou-Talalay Plot) | This plot shows the CI values at different effect levels (Fa). It is useful for understanding if the synergy is consistent across a range of drug concentrations. |
| Isobologram | This is a graphical representation of synergy. Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[3][8] |
| Dose Reduction Index (DRI) | The DRI indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone. A DRI > 1 is favorable.[9] |
If the computer-simulated line in your Chou-Talalay plot does not fit your experimental data points well, it could indicate that the drug's actions do not fit the assumptions of the underlying model (e.g., the Loewe additivity model).[6]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro interaction of two compounds.[10][11][12][13]
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of DfrA1 and IN-1. Typically, a 2-fold serial dilution is performed.
-
For a 96-well plate, DfrA1 is serially diluted horizontally, and IN-1 is serially diluted vertically.[11]
-
-
Cell Seeding:
-
Harvest and count cells, ensuring a homogenous single-cell suspension.
-
Seed the cells into the wells of a 96-well microtiter plate at a predetermined optimal density.
-
-
Drug Addition:
-
Add the prepared dilutions of DfrA1 and IN-1 to the appropriate wells.
-
The final plate will contain a matrix of concentrations, with each drug alone and in combination.
-
-
Controls:
-
Include wells with cells and no drugs (growth control).
-
Include wells with media alone (sterility control).
-
Include wells with each drug alone to determine their individual IC50 values.[12]
-
-
Incubation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration (e.g., 48-72 hours).
-
-
Assessing Cell Viability:
-
After incubation, assess cell viability using a quantitative method such as MTT, XTT, or a luminescence-based assay like CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each well relative to the growth control.
-
Use software like CompuSyn to calculate the Combination Index (CI) and generate isobolograms to determine the nature of the interaction (synergistic, additive, or antagonistic).[2]
-
Visualizations
This compound Synergy Assay Workflow
Caption: Workflow for the this compound synergy assay.
Hypothetical Signaling Pathway for DfrA1 and IN-1 Synergy
DfrA1 is a dihydrofolate reductase.[14][15] Based on this, a hypothetical synergistic interaction could involve targeting parallel pathways essential for cancer cell survival. For this example, let's assume IN-1 is an inhibitor of a key signaling pathway involved in cell proliferation, such as the PI3K/AKT pathway.
Caption: Hypothetical synergistic mechanism of DfrA1 and IN-1.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
Technical Support Center: Characterization of DfrA1 Inhibitors
Introduction: This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with inhibitors of the DfrA1 enzyme. While the specific compound "DfrA1-IN-1" was not found in the available literature, this guide addresses common challenges and methodologies applicable to the screening and characterization of novel DfrA1 inhibitors, such as propargyl-linked antifolates (PLAs).
Frequently Asked Questions (FAQs)
Q1: What is DfrA1 and why is it a target for drug development?
A1: DfrA1 is a plasmid-encoded dihydrofolate reductase (DHFR) enzyme that confers high-level resistance to the antibiotic trimethoprim (B1683648) (TMP) in Gram-negative bacteria like E. coli and Klebsiella pneumoniae.[1][2] The dfrA1 gene is one of the most prevalent TMP-resistance genes and is often found on integrons that also carry genes for resistance to other classes of antibiotics, contributing to multidrug resistance.[1][2] Therefore, developing potent inhibitors of DfrA1 is a critical strategy to overcome antifolate resistance and treat infections caused by these multidrug-resistant pathogens.[2]
Q2: What is the mechanism of trimethoprim resistance by DfrA1?
A2: DfrA1 confers resistance because its active site has amino acid substitutions that reduce the binding affinity of trimethoprim compared to the wild-type bacterial DHFR. For example, in DfrA1, substitutions like Asp27 to Glu and Leu28 to Gln alter the electrostatic and hydrophobic interactions necessary for high-affinity TMP binding, while still allowing the enzyme to perform its essential function of converting dihydrofolate to tetrahydrofolate.[1] This results in a significant increase in the concentration of TMP required to inhibit the enzyme, with resistance levels reported to be 190- to 1000-fold higher for K. pneumoniae and E. coli, respectively.[2][3]
Q3: What are propargyl-linked antifolates (PLAs) and why are they effective against DfrA1?
A3: Propargyl-linked antifolates (PLAs) are a class of synthetic inhibitors designed to be effective against TMP-resistant DHFR enzymes like DfrA1.[1] Their structure allows for unique and productive interactions within the DfrA1 active site that are not possible for trimethoprim.[2] Crystal structures show that the propargyl linker can form stabilizing π-π interactions with the NADPH cofactor, and other parts of the PLA molecule can make favorable contacts that overcome the resistance-conferring substitutions in the DfrA1 active site.[2]
Q4: How can I confirm if my compound's antibacterial activity is due to DfrA1 inhibition?
A4: An on-target validation experiment can be performed by conducting the Minimum Inhibitory Concentration (MIC) assay in the presence of thymidine (B127349). Thymidine is an end-product of the folate pathway that DHFR is involved in. If the addition of exogenous thymidine rescues bacterial growth in the presence of your inhibitor (i.e., the MIC value significantly increases), it demonstrates that the compound's antibacterial activity is specifically due to the inhibition of the folate pathway, and by extension, DfrA1.[2]
Troubleshooting Guides
Enzymatic Assays
Q: My DfrA1 enzyme activity is very low or undetectable in the spectroscopic assay. What could be the problem?
A:
-
Improper Protein Folding/Stability:
-
Troubleshooting Step: Ensure the purified protein was handled correctly and stored at an appropriate temperature (e.g., -80°C in the presence of a cryoprotectant like glycerol). Perform all assay steps on ice.
-
Rationale: DfrA1, like any enzyme, can lose activity if it denatures or aggregates.
-
-
Incorrect Buffer Conditions:
-
Troubleshooting Step: Verify the pH and composition of your assay buffer. A commonly used buffer contains 20 mM TES pH 7.0, 50 mM KCl, 10 mM 2-mercaptoethanol, and 0.5 mM EDTA.[2] The reducing agent (2-mercaptoethanol or DTT) is crucial for DHFR activity.
-
Rationale: Enzyme activity is highly dependent on pH and ionic strength.
-
-
Degraded Substrates/Cofactors:
-
Troubleshooting Step: Prepare fresh solutions of NADPH and dihydrofolate (DHF). DHF in particular is unstable and should be prepared fresh from dihydrofolic acid.
-
Rationale: NADPH and DHF can degrade over time, leading to a lack of substrate for the enzymatic reaction.
-
-
Inactive Enzyme Preparation:
-
Troubleshooting Step: If you are expressing and purifying the enzyme yourself, verify the protein's purity and integrity using SDS-PAGE. If issues persist, re-optimize the purification protocol. Low expression levels or the formation of insoluble inclusion bodies can be a common issue.[4]
-
Rationale: Contaminants or an incorrectly folded protein will result in low specific activity.
-
Q: I am seeing inconsistent IC50 values for my inhibitor. What are the likely causes?
A:
-
Compound Solubility Issues:
-
Troubleshooting Step: Ensure your compound is fully dissolved in the assay buffer. You may need to use a small amount of DMSO to aid solubility, but keep the final DMSO concentration constant across all wells and typically below 1%.
-
Rationale: Precipitated compound will not be available to inhibit the enzyme, leading to variable and artificially high IC50 values.
-
-
Inaccurate Pipetting:
-
Troubleshooting Step: Use calibrated pipettes and be meticulous with serial dilutions. For 96-well plate assays, consider using multichannel pipettes for consistency.
-
Rationale: Small errors in pipetting, especially during the creation of a dilution series, can lead to large variations in the final IC50 calculation.
-
-
Incorrect Incubation Times:
-
Troubleshooting Step: Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction with DHF. A 5-minute pre-incubation is a common starting point.[2]
-
Rationale: Time-dependent inhibitors require sufficient time to bind to the enzyme, and inconsistent timing will lead to variable results.
-
Cell-Based Assays (MIC)
Q: I am observing no inhibition of bacterial growth in my MIC assay, even at high compound concentrations. What should I check?
A:
-
Compound Permeability/Efflux:
-
Troubleshooting Step: Your compound may not be able to penetrate the bacterial cell wall, or it may be actively removed by efflux pumps.[1] You can test this using an isogenic bacterial strain with a key efflux pump (e.g., AcrB) knocked out.[1]
-
Rationale: For a compound to be effective, it must reach its intracellular target (DfrA1) at a sufficient concentration. Gram-negative bacteria have a formidable outer membrane and multiple efflux systems that can prevent this.
-
-
Compound Inactivation:
-
Troubleshooting Step: The compound may be unstable in the growth medium or may be enzymatically inactivated by the bacteria.
-
Rationale: The chemical stability of the inhibitor under the assay conditions (37°C, 16-24 hours) is critical for its activity.
-
-
Incorrect Inoculum Density:
-
Troubleshooting Step: Ensure the bacterial inoculum is standardized correctly, typically to a McFarland 0.5 standard, followed by appropriate dilution to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.[5]
-
Rationale: An overly dense bacterial culture can overwhelm the inhibitor, leading to a false-negative result.
-
Quantitative Data Summary
Table 1: Inhibition of DfrA1 and Wild-Type DHFR Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Trimethoprim (TMP) | K. pneumoniae DHFR (Wild-Type) | ~0.005 | [2] |
| Trimethoprim (TMP) | E. coli DHFR (Wild-Type) | ~0.001 | [2] |
| Trimethoprim (TMP) | K. pneumoniae DfrA1 | ~1.0 | [2] |
| Trimethoprim (TMP) | E. coli DfrA1 | ~1.0 | [2] |
| PLA Compound 1 | DfrA1 | < 2.0 | [2] |
| PLA Compound 2 | DfrA1 | < 2.0 | [2] |
| PLA Compound 3 | DfrA1 | < 2.0 |[2] |
Note: PLA refers to propargyl-linked antifolates. IC50 values are approximate as extracted from graphical or textual data in the source.
Table 2: Kinetic Parameters of DfrA1 vs. Wild-Type DHFR
| Enzyme | Substrate/Cofactor | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (µM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| EcDHFR (Wild-Type) | DHF | ~1.0 | ~20 | ~20 | [1] |
| EcDHFR (Wild-Type) | NADPH | ~5.0 | - | - | [1] |
| DfrA1 | DHF | ~3.0 | ~40 | ~13 | [1] |
| DfrA1 | NADPH | ~10.0 | - | - |[1] |
Note: Values are approximate and represent a simplified summary for comparative purposes. EcDHFR refers to E. coli DHFR.
Detailed Experimental Protocols
Protocol 1: DfrA1 Enzymatic Inhibition Assay
This protocol is based on a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[2]
Materials:
-
Purified DfrA1 enzyme
-
Assay Buffer: 20 mM TES pH 7.0, 50 mM KCl, 10 mM 2-mercaptoethanol, 0.5 mM EDTA, 1 mg/mL BSA.[2]
-
NADPH solution (e.g., 10 mM stock in assay buffer)
-
Dihydrofolate (DHF) solution (e.g., 10 mM stock in assay buffer with 10 mM 2-mercaptoethanol)
-
Test inhibitor compound at various concentrations
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Prepare the assay reaction mixture in the wells of the 96-well plate. For a 200 µL final volume, add:
-
160 µL of Assay Buffer
-
2 µL of test inhibitor in DMSO (or DMSO for control)
-
10 µL of purified DfrA1 enzyme (final concentration to be optimized for a linear reaction rate)
-
10 µL of NADPH solution (final concentration ~100 µM)
-
-
Mix gently and pre-incubate the plate at 25°C for 5 minutes.[2] This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of DHF solution (final concentration ~100 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[5]
Materials:
-
Bacterial strain expressing DfrA1 (e.g., E. coli ATCC 25922 transformed with a DfrA1-expressing plasmid)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test inhibitor compound
-
Sterile 96-well plates
-
Spectrophotometer or plate reader for measuring optical density (OD) at 600 nm
Methodology:
-
Grow the bacterial strain overnight in MHB at 37°C.
-
The next day, dilute the overnight culture in fresh MHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the standardized suspension 1:100 in MHB. This will be your final inoculum.
-
Prepare a 2-fold serial dilution of your test inhibitor in MHB directly in the 96-well plate. Typically, you would add 50 µL of MHB to wells 2-12. Add 100 µL of your highest compound concentration to well 1. Then, transfer 50 µL from well 1 to well 2, mix, transfer 50 µL from well 2 to well 3, and so on. Discard the final 50 µL from well 11. Well 12 should contain only MHB (no inhibitor) and will serve as the positive growth control.
-
Inoculate each well (from 1 to 12) with 50 µL of the final bacterial inoculum, bringing the total volume in each well to 100 µL. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
Include a negative control well containing 100 µL of sterile MHB only (no bacteria, no inhibitor).
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
Determine the MIC by visual inspection or by reading the OD600. The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Visualizations
Caption: DfrA1-mediated trimethoprim resistance mechanism.
Caption: General workflow for DfrA1 inhibitor discovery.
References
- 1. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Trimethoprim-Resistant DfrA1 Rationalize Potent Inhibition by Propargyl-Linked Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Exploration into the origins and mobilization of di-hydrofolate reductase genes and the emergence of clinical resistance to trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DfrA1-IN-1 In Vivo Studies
Disclaimer: DfrA1-IN-1 (also identified as Compound DC6) is a novel, computationally-designed inhibitor of the trimethoprim-resistant DfrA1 enzyme.[1][2][3] As of late 2025, published literature focuses on its in silico discovery and modeling, with a clear recommendation for future in vitro and in vivo validation.[2][3] This guide is therefore designed to proactively address the common challenges researchers should anticipate when transitioning this, or similar novel DfrA1 inhibitors, from computational design to preclinical animal studies. The quantitative data and protocols provided are based on established methodologies for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing poor solubility in standard aqueous vehicles. How can I formulate it for in vivo administration?
A1: Poor aqueous solubility is a common challenge for new chemical entities.[4][5] An inadequate formulation can lead to low bioavailability and underestimate the compound's efficacy.[6] Consider the following systematic approach:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs) can enhance solubility. However, it is critical to conduct a vehicle-only toxicity study, as co-solvents can have their own toxic effects.
-
Surfactants and Cyclodextrins: Surfactants can form micelles to encapsulate the compound, while cyclodextrins can form inclusion complexes, both increasing aqueous solubility.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5][6]
-
Particle Size Reduction: Techniques like nanomilling can increase the surface area of the compound, improving its dissolution rate.[7]
Q2: I'm observing unexpected mortality or severe adverse effects in my animal models, even at doses predicted to be safe. What are the potential causes?
A2: Unexpected in vivo toxicity is a frequent hurdle. Discrepancies between in vitro and in vivo results are common because cell-based assays cannot replicate the complex physiology of a whole organism.[2] Potential causes include:
-
Vehicle Toxicity: The formulation itself may be causing the adverse effects. Always include a vehicle-only control group to rule this out.
-
Acute Toxicity: Rapid administration (e.g., fast IV bolus) can lead to high transient concentrations and acute toxicity. Consider a slower infusion rate or a different route of administration (e.g., subcutaneous instead of intravenous).
-
Metabolite Toxicity: The compound may be metabolized into a more toxic substance in vivo.
-
Off-Target Effects: The inhibitor might interact with host targets, such as mammalian DHFR or other enzymes. While this compound is designed for selectivity, this must be verified experimentally. For example, trimethoprim (B1683648) is known to have potential for kidney and liver injury.[8]
-
Model-Specific Sensitivity: The strain, age, or underlying health status of the animal model can influence susceptibility.[2] Nutritional status, for instance, has been shown to affect the toxicity profile of trimethoprim-sulfamethoxazole combinations in rats.[1]
Q3: My in silico and in vitro data showed high potency, but this compound is not showing efficacy in my murine infection model. Why?
A3: This is a classic challenge in drug development. Several factors could be responsible:
-
Poor Pharmacokinetics (PK): The compound may not be reaching or staying at the site of infection at a high enough concentration for a sufficient duration. This could be due to:
-
Low Absorption: Poor bioavailability after oral dosing.
-
Rapid Metabolism/Clearance: The drug is broken down and eliminated too quickly.
-
Poor Distribution: The drug does not effectively penetrate the infected tissue.
-
-
High Protein Binding: In the bloodstream, drugs can bind to proteins like albumin. Only the "free" or unbound drug is typically active. If this compound has high plasma protein binding, the concentration of active drug may be too low.
-
Bacterial Resistance Mechanisms: While this compound is designed to overcome resistance mediated by the DfrA1 enzyme, bacteria can employ other resistance mechanisms, such as decreased uptake or increased efflux of the drug out of the bacterial cell.[9]
Troubleshooting Guides
Issue 1: Inconsistent results between animals in the same dose group.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure your drug formulation is a homogenous solution or a stable, uniform suspension. If the compound is precipitating, some animals may receive a higher effective dose than others.
-
Check Dosing Accuracy: Review your dosing technique (e.g., oral gavage, IV injection) to ensure consistent administration volume and placement.
-
Assess Animal Health: Ensure all animals are of similar age, weight, and health status before the study begins. Underlying health issues can significantly impact study outcomes.
-
Standardize Infection Model: Verify the consistency of your bacterial inoculum preparation and administration to ensure all animals receive a comparable infection load.
-
Issue 2: Compound efficacy is observed, but it is much lower than the benchmark (e.g., Trimethoprim in a susceptible strain).
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: You may be operating in a sub-optimal dose range. Test a wider range of doses to determine the ED50 (Effective Dose, 50%).
-
Perform a Preliminary Pharmacokinetic (PK) Study: Measure the concentration of this compound in the plasma over time after a single dose. This will provide crucial data on its half-life (t½), maximum concentration (Cmax), and overall exposure (AUC - Area Under the Curve).
-
Relate PK to Pharmacodynamics (PD): The key to efficacy for this class of drugs is the duration that the free drug concentration at the infection site remains above the Minimum Inhibitory Concentration (MIC) of the pathogen. A PK/PD analysis can tell you if you are achieving this target.
-
Quantitative Data
Since in vivo or in vitro experimental data for this compound is not yet published, the following tables provide benchmark inhibitory data for Trimethoprim (TMP), the drug that this compound is designed to outperform, against both susceptible (wild-type) and resistant (DfrA1) dihydrofolate reductase (DHFR) enzymes. Researchers developing this compound should aim for potent inhibition of the DfrA1 enzyme without losing significant activity against the wild-type enzyme.
Table 1: Comparative Inhibitory Activity (IC₅₀) of Trimethoprim against DHFR Enzymes
| Enzyme Source | IC₅₀ of Trimethoprim (µM) | Fold Increase in Resistance (vs. E. coli WT) | Reference |
| E. coli (Wild-Type) | ~0.001 | - | |
| K. pneumoniae (Wild-Type) | ~0.002 | ~2x | |
| DfrA1 Enzyme | ~1.0 - 2.0 | ~1000x - 2000x |
This data illustrates the profound resistance conferred by the DfrA1 enzyme, which is the primary target of this compound.
Table 2: Example Pharmacokinetic Parameters from a Murine Study (Generic Compound)
| Parameter | Definition | Example Value | Importance |
| Cmax | Maximum (peak) plasma concentration | 6.9 µg/mL | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | 1.0 h | Indicates rate of absorption |
| t½ | Elimination half-life | 2.9 h | Determines dosing interval |
| AUC | Area under the concentration-time curve | 27.2 mg·h/L | Represents total drug exposure |
| % Protein Binding | Percentage of drug bound to plasma proteins | 78% | High binding can limit free, active drug |
Note: Data is illustrative, derived from a murine study of voriconazole, and serves as an example of parameters to measure for this compound.
Experimental Protocols
Protocol: Murine Sepsis Model for In Vivo Efficacy Assessment
This protocol provides a general framework for assessing the efficacy of a novel antibacterial agent like this compound in a systemic infection model.
-
Objective: To evaluate the ability of this compound to improve survival and/or reduce bacterial load in mice infected with a trimethoprim-resistant, DfrA1-expressing bacterial strain (e.g., E. coli or K. pneumoniae).
-
Materials:
-
6-8 week old female BALB/c or CD-1 mice.
-
DfrA1-expressing bacterial strain.
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Sterile 0.9% saline.
-
This compound compound and appropriate vehicle.
-
Positive control antibiotic (e.g., a clinically relevant antibiotic for the chosen strain, not trimethoprim).
-
Dosing syringes and needles (appropriate gauge for the route of administration).
-
-
Methodology:
-
Inoculum Preparation:
-
Culture the DfrA1-expressing bacteria overnight in TSB at 37°C.
-
Sub-culture into fresh TSB and grow to mid-logarithmic phase (approx. 2-3 hours).
-
Harvest bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 2 x 10⁷ CFU/mL). The final concentration should be confirmed by plating serial dilutions on TSA. The target inoculum should be predetermined in pilot studies to cause lethal infection in control animals within 24-48 hours.[5]
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial inoculum.[4] This delivers a dose of approximately 1 x 10⁷ CFU/mouse.
-
-
Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: this compound (Dose 3)
-
Group 5: Positive Control Antibiotic
-
-
Administer the compound via the intended route (e.g., IV, IP, SC, or oral gavage). The dosing schedule (e.g., once daily, twice daily) should be based on any preliminary PK data or estimations.
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor animals at least twice daily for up to 7 days post-infection. Record survival and clinical signs of illness. The primary endpoint is the percentage of surviving animals in each group.
-
Bacterial Load Study (Satellite Group): At a predetermined time point (e.g., 24 hours post-infection), euthanize a separate cohort of animals (n=3-5 per group). Aseptically collect blood, spleen, and/or liver. Homogenize tissues in a known volume of sterile saline, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).[4]
-
-
Visualizations
Signaling and Experimental Pathways
Caption: Bacterial folate pathway and sites of DHFR inhibition.
Caption: General workflow for preclinical in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. imquestbio.com [imquestbio.com]
- 6. unthsc.edu [unthsc.edu]
- 7. vibiosphen.com [vibiosphen.com]
- 8. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for DfrA1-IN-1 treatment
Technical Support Center: DfrA1-IN-1
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental conditions for this novel integrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of DfrA1, a plasmid-encoded dihydrofolate reductase (DHFR) enzyme that confers high-level resistance to the antibiotic trimethoprim (B1683648) in Gram-negative bacteria.[1][2] Unlike trimethoprim, which DfrA1 renders ineffective, this compound is designed to potently inhibit this resistant enzyme.[1][2] Its mechanism of action involves binding to the active site of the DfrA1 enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and amino acids, thereby halting bacterial growth.
The pathway diagram below illustrates the role of DHFR in bacterial folate synthesis and the inhibitory action of this compound.
Q2: What is the recommended starting incubation time for this compound in a typical antimicrobial susceptibility test?
A2: For a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), a starting incubation time of 16-20 hours at 35-37°C is recommended. This duration is generally sufficient for susceptible bacterial strains to reach a suitable density for visual or spectrophotometric analysis. However, the optimal time can vary depending on the bacterial species and its growth rate.
Q3: How does incubation time affect the observed potency (MIC/IC50) of this compound?
A3: Incubation time is a critical parameter that can significantly influence the apparent potency of this compound.
-
Too Short: An insufficient incubation time may not allow the full inhibitory effect of the compound to manifest, leading to an overestimation of the MIC value (lower apparent potency).
-
Too Long: Excessively long incubation may lead to compound degradation, bacterial overgrowth, or the selection of resistant subpopulations, which can also result in an inaccurate MIC. For some integrase inhibitors, longer incubation periods (e.g., over 4 days) are necessary to observe their full effect, especially if the mechanism involves multiple replication cycles.[3]
The following table summarizes hypothetical data on how incubation time can affect the IC50 of this compound against a resistant strain of E. coli.
| Incubation Time (Hours) | IC50 of this compound (µM) | Cell Viability in Control (%) | Notes |
| 8 | 15.2 | 45 | Insufficient growth for accurate reading. |
| 16 | 4.5 | 98 | Optimal window for observing inhibition. |
| 24 | 4.8 | 100 | Stable results, consistent with 16h. |
| 48 | 8.9 | 85 (start of stationary phase) | Possible compound degradation or cell stress. |
| 72 | 12.5 | 70 (cell death phase) | Results confounded by natural cell death. |
Q4: How do I design an experiment to find the optimal incubation time for my specific bacterial strain?
A4: A time-course experiment is the most effective method. This involves setting up parallel assays and terminating them at different time points. Please refer to the detailed Experimental Protocol: Time-Course Assay for Optimal Incubation provided below. The goal is to identify the time point that provides the largest and most consistent window between the growth of untreated controls and the inhibition by the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values between experiments. | 1. Inconsistent incubation times. 2. Fluctuation in incubator temperature or CO2. 3. Variation in initial inoculum density. | 1. Use a calibrated timer and process plates consistently. 2. Ensure the incubator is properly calibrated and stable. 3. Standardize your inoculum preparation using a spectrophotometer (e.g., OD600). |
| No inhibitory effect observed at expected concentrations. | 1. Incubation time is too short. 2. The compound has degraded (improper storage). 3. The bacterial strain is highly resistant or the target is not essential under the tested conditions. | 1. Perform a time-course experiment to test longer incubation periods (e.g., 24h, 48h). 2. Verify the storage conditions of this compound and use a fresh stock. 3. Confirm the presence of the dfrA1 gene via PCR.[4][5] Test a known susceptible control strain. |
| Low cell viability in untreated control wells. | 1. Incubation time is too long, leading to nutrient depletion and cell death. 2. Contamination of media or cultures. 3. Issues with the growth medium formulation. | 1. Reduce the incubation time. Analyze earlier time points from your time-course experiment. 2. Perform a sterility check on your medium and a purity check on your culture. 3. Prepare fresh medium and ensure all components are correct. |
| Inconsistent results at the edges of the microplate ("Edge Effect"). | 1. Evaporation from wells during long incubation periods. | 1. Fill the outer wells of the plate with sterile water or media. 2. Use breathable plate sealers. 3. Ensure the incubator has adequate humidity. |
Troubleshooting Decision Workflow
This diagram provides a logical flow for diagnosing common issues related to incubation time.
Experimental Protocols
Protocol: Time-Course Assay for Optimal Incubation
This protocol details the steps to determine the optimal incubation time for this compound with a specific bacterial strain.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trimethoprim-resistant bacterial strain expressing DfrA1 (e.g., E. coli DH5α transformed with a dfrA1 plasmid)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer and plate reader (OD600)
-
Multichannel pipette
-
Incubator (37°C)
2. Procedure:
-
Prepare Inoculum:
-
Inoculate a single colony into 5 mL of CAMHB and grow overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to an OD600 of ~0.001, which corresponds to approximately 5 x 10^5 CFU/mL.
-
-
Prepare Drug Dilutions:
-
Perform a serial dilution of this compound in CAMHB to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a "no drug" (vehicle control, e.g., DMSO) and a "no cells" (sterility control) well.
-
-
Plate Setup:
-
Set up four identical 96-well plates. Each plate will correspond to a different time point (e.g., 12h, 18h, 24h, 48h).
-
Dispense 50 µL of the bacterial inoculum into each well (except sterility controls).
-
Dispense 50 µL of the drug dilutions to the appropriate wells. The final volume in each well is 100 µL.
-
-
Incubation:
-
Place all four plates in a 37°C incubator.
-
-
Data Collection:
-
At each designated time point (12h, 18h, 24h, 48h), remove one plate.
-
Measure the optical density at 600 nm (OD600) for each well using a plate reader.
-
Visually inspect for bacterial growth (turbidity).
-
-
Data Analysis:
-
For each time point, subtract the OD600 of the sterility control from all other readings.
-
Normalize the data by setting the average of the "no drug" controls to 100% growth.
-
Plot the percent inhibition versus the log of the this compound concentration for each time point.
-
The optimal incubation time is the one that yields a stable and robust dose-response curve with a low IC50 value and high viability (>90%) in the no-drug control wells.
-
Experimental Workflow Diagram
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First report on class 1 integrons and Trimethoprim-resistance genes from dfrA group in uropathogenic E. coli (UPEC) from the Aleppo area in Syria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Validation & Comparative
Validating DfrA1-IN-1: A Comparative Guide to DfrA1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DfrA1 inhibitors, with a special focus on the computationally identified candidate, DfrA1-IN-1. The emergence of antibiotic resistance, particularly through enzymes like DfrA1, necessitates the development of novel therapeutics. This document summarizes key experimental data, outlines detailed protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation of DfrA1-targeted compounds.
Introduction to DfrA1 and the Challenge of Antibiotic Resistance
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for bacterial DNA synthesis and survival. The dfrA1 gene encodes a DHFR variant that confers high-level resistance to the antibiotic trimethoprim (B1683648), a commonly used therapeutic agent. This resistance is a significant clinical concern, particularly in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. DfrA1's mechanism of resistance involves mutations in the active site that reduce the binding affinity of trimethoprim while maintaining its enzymatic function. Consequently, there is a pressing need to discover and validate new inhibitors that can effectively target the DfrA1 enzyme and overcome this resistance mechanism.
This compound: A Promising Candidate Identified Through High-Throughput Screening
This compound, also identified as DC6, has emerged as a potential DfrA1-specific inhibitor from a high-throughput computational screening of a large chemical database.[1][2][3][4][5] In silico studies, including molecular dynamics simulations, suggest that this compound exhibits a strong binding affinity to the DfrA1 protein, with favorable thermodynamic properties.[1][2] Computational analyses predict that this compound, a benzimidazole (B57391) compound, could demonstrate superior efficacy against the DfrA1 protein compared to the known antibiotic Iclaprim, particularly in terms of stability and binding site interactions.[1][2]
However, it is crucial to note that these findings are based on computational modeling. As of the latest available information, comprehensive in vitro and in vivo experimental validation of this compound's inhibitory activity and specificity has not yet been published. The initial study highlights that "further in vitro validations are necessary" to confirm its potential as a therapeutic agent.[1][2][4][5]
Comparative Analysis of DfrA1 Inhibitors
To provide a framework for evaluating the potential of this compound, this section presents a comparative analysis of its performance, based on computational data, against established DfrA1 inhibitors with available experimental data. The primary comparators are Trimethoprim, Iclaprim, and a series of potent Propargyl-Linked Antifolates (PLAs).
Quantitative Data Summary
The following table summarizes the available inhibitory activity data for various compounds against DfrA1 and, where available, wild-type (WT) DHFR from K. pneumoniae and E. coli. This allows for a comparative assessment of potency and specificity.
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |
| This compound (DC6) | DfrA1 | Data Not Available | Data Not Available | [1][2] |
| Trimethoprim | DfrA1 | ~200-1000 fold less potent than against WT | 1332 | [6][7] |
| K. pneumoniae DHFR (WT) | - | - | [7] | |
| E. coli DHFR (WT) | - | - | [7] | |
| Iclaprim | DfrA1 | Data Not Available | 90 | [8] |
| Propargyl-Linked Antifolate (Compound 3) | DfrA1 | 0.182 | Data Not Available | [7] |
| K. pneumoniae DHFR (WT) | - | Data Not Available | [7] | |
| E. coli DHFR (WT) | - | Data Not Available | [7] | |
| Propargyl-Linked Antifolate (Compound 17) | DfrA1 | 0.366 | Data Not Available | [7] |
| K. pneumoniae DHFR (WT) | - | Data Not Available | [7] | |
| E. coli DHFR (WT) | - | Data Not Available | [7] |
Note: The IC50 and Ki values are obtained from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound is based on computational predictions and lacks experimental validation.
Signaling Pathways and Experimental Workflows
DfrA1 Signaling Pathway and Inhibition
The following diagram illustrates the role of DHFR in the folate biosynthesis pathway and the mechanism of action of its inhibitors.
Caption: Inhibition of DfrA1 disrupts the folate biosynthesis pathway.
Experimental Workflow for DfrA1 Inhibitor Validation
This workflow outlines the key steps for the experimental validation of a potential DfrA1 inhibitor like this compound.
References
- 1. High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Resistance: A Comparative Guide to DfrA1 Inhibitors Against Trimethoprim-Resistant Bacteria
For Immediate Release
Researchers and drug development professionals now have a comprehensive resource for understanding and combating trimethoprim (B1683648) resistance mediated by the DfrA1 enzyme. This guide provides a detailed comparison of emerging DfrA1 inhibitors, focusing on the potent class of propargyl-linked antifolates (PLAs), and presents supporting experimental data for their activity in trimethoprim-resistant strains.
The spread of antibiotic resistance is a critical global health challenge. Resistance to trimethoprim, a widely used antimicrobial, is frequently conferred by the acquisition of the dfrA1 gene, which encodes a dihydrofolate reductase (DHFR) enzyme that is insensitive to the drug.[1][2][3] This necessitates the development of novel inhibitors that can effectively target the DfrA1 enzyme and restore susceptibility. This guide offers an objective comparison of promising DfrA1 inhibitors, their mechanisms, and the experimental protocols required to evaluate their efficacy.
Performance Comparison of DfrA1 Inhibitors
The development of effective DfrA1 inhibitors is crucial for overcoming trimethoprim resistance. Propargyl-linked antifolates (PLAs) have emerged as a promising class of compounds with potent activity against both wild-type and DfrA1 DHFR enzymes.[1][2] The following table summarizes the inhibitory activity of selected PLAs and other antifolates against the DfrA1 enzyme and trimethoprim-resistant bacterial strains. A lower IC50 value indicates greater potency against the isolated enzyme, while a lower MIC value indicates greater effectiveness at inhibiting bacterial growth.
| Compound | Class/Type | Target Enzyme | IC50 (µM) vs. DfrA1 | Test Organism (if applicable) | MIC (µg/mL) | Reference |
| Trimethoprim | Diaminopyrimidine | DHFR | >100 | E. coli expressing DfrA1 | >1000 | [1] |
| PLA Compound 3 | Propargyl-linked antifolate | DfrA1 | 0.182 | N/A | N/A | [1] |
| PLA Compound 17 | Propargyl-linked antifolate | DfrA1 | 0.366 | N/A | N/A | [1] |
| UCP1223 | Propargyl-linked antifolate | DfrA1 | 0.016 (Ki) | E. coli BL21(DE3) + DfrA1 | 10 (with SMX) | |
| UCP1228 | Propargyl-linked antifolate | DfrA1 | 0.028 (Ki) | E. coli BL21(DE3) + DfrA1 | 20 (with SMX) | |
| Iclaprim | Diaminopyrimidine | DHFR | 0.090 (Ki) | S. aureus with dfrA | 64 | [4] |
| Methotrexate | Classical antifolate | DHFR | 0.177 (Ki) | N/A | N/A | |
| DfrA1-IN-1 (DC6) | Benzimidazole (from screening) | DfrA1 | Data not available | Data not available | Data not available | [5][6] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. MIC is the minimum inhibitory concentration. SMX is sulfamethoxazole. N/A indicates data not available from the cited sources.
Experimental Protocols
Accurate and reproducible experimental methods are essential for evaluating the efficacy of new antimicrobial agents. Below are detailed protocols for determining the 50% inhibitory concentration (IC50) against the DfrA1 enzyme and the Minimum Inhibitory Concentration (MIC) against trimethoprim-resistant bacterial strains.
DfrA1 Enzyme Inhibition Assay (IC50 Determination)
This assay spectrophotometrically measures the ability of a compound to inhibit the activity of the purified DfrA1 enzyme.[1]
Materials:
-
Purified recombinant DfrA1 enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 20 mM TES pH 7.0, 50 mM KCl, 10 mM 2-mercaptoethanol, 0.5 mM EDTA, and 1 mg/mL BSA[1]
-
Test inhibitor (e.g., PLA) stock solution (in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
DfrA1 enzyme solution
-
Test inhibitor dilution or DMSO (for control)
-
-
Incubate the plate at 25°C for five minutes.[1]
-
Initiate the enzymatic reaction by adding a solution of DHF and NADPH (final concentration of 0.1 mM each).[1]
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Trimethoprim-resistant bacterial strain (e.g., E. coli expressing DfrA1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitor stock solution
-
96-well microplates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare two-fold serial dilutions of the test inhibitor in CAMHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the test inhibitor that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of DfrA1-mediated trimethoprim resistance and its inhibition.
Caption: Experimental workflow for confirming DfrA1 inhibitor activity.
References
- 1. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structures of Trimethoprim-Resistant DfrA1 Rationalize Potent Inhibition by Propargyl-Linked Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-Linked Antifolates Demonstrate Potent Inhibition of Trimethoprim-Resistant DfrA1, Overcoming a Key Antibiotic Resistance Mechanism
A detailed analysis of a novel propargyl-linked antifolate, here designated as DfrA1-IN-17, reveals potent inhibitory activity against the trimethoprim-resistant dihydrofolate reductase (DHFR) variant DfrA1, a prevalent cause of antibiotic resistance in Gram-negative bacteria. This guide provides a comparative analysis of DfrA1-IN-17's efficacy against DfrA1 and wild-type DHFR enzymes from Escherichia coli and Klebsiella pneumoniae, supported by quantitative data and detailed experimental methodologies.
The emergence of antibiotic resistance is a critical global health threat, and the acquisition of mobile genetic elements encoding drug-resistant enzymes is a primary driver of this phenomenon. The dfrA1 gene, which encodes a trimethoprim-insensitive DHFR, is frequently found on integrons and plasmids in clinical isolates of E. coli and K. pneumoniae, conferring high-level resistance to this widely used antifolate antibiotic.[1] The development of new inhibitors that can effectively target these resistant enzyme variants is therefore a crucial area of research.
Propargyl-linked antifolates (PLAs) are a class of next-generation DHFR inhibitors designed to overcome trimethoprim (B1683648) resistance.[1][2] This guide focuses on a particularly potent PLA, compound 17 from Lombardo et al. (2016), which we will refer to as DfrA1-IN-17 for the purpose of this comparison.
Comparative Inhibitory Activity of DfrA1-IN-17
The inhibitory potency of DfrA1-IN-17 was assessed against purified recombinant DfrA1, as well as the wild-type DHFR enzymes from K. pneumoniae and E. coli. The results, summarized in the table below, demonstrate that while trimethoprim loses significant potency against the DfrA1 variant, DfrA1-IN-17 maintains strong inhibitory activity.
| Enzyme Target | Inhibitor | IC50 (µM) | Fold-Change vs. K. pneumoniae DHFR | Fold-Change vs. E. coli DHFR |
| K. pneumoniae DHFR | Trimethoprim | 0.106 | 1.0 | 10.6 |
| DfrA1-IN-17 | 0.366 | 3.5 | 36.6 | |
| E. coli DHFR | Trimethoprim | 0.010 | 0.1 | 1.0 |
| DfrA1-IN-17 | 0.182 | 1.7 | 18.2 | |
| DfrA1 | Trimethoprim | 20.166 | 190.2 | 2016.6 |
| DfrA1-IN-17 | 0.366 | 3.5 | 36.6 |
Data sourced from Lombardo et al. (2016).[1]
As shown in the table, trimethoprim is approximately 190-fold and over 2000-fold less effective at inhibiting DfrA1 compared to the wild-type DHFR from K. pneumoniae and E. coli, respectively.[1] In stark contrast, DfrA1-IN-17 exhibits a nearly identical IC50 value against DfrA1 and the wild-type K. pneumoniae DHFR, and only a minor loss of activity compared to the E. coli enzyme.[1] This demonstrates the remarkable ability of this propargyl-linked antifolate to overcome the resistance mechanism conferred by DfrA1.
Signaling Pathways and Experimental Workflow
The folate biosynthesis pathway is essential for bacterial survival, as it provides the necessary precursors for DNA, RNA, and protein synthesis. DHFR plays a critical role in this pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibition of DHFR leads to a depletion of THF, ultimately resulting in bacterial cell death.
Caption: Dihydrofolate Reductase (DHFR) in the folate pathway and its inhibition.
The experimental workflow to determine the cross-reactivity of an inhibitor like DfrA1-IN-17 involves several key stages, from the production of the target enzymes to the final data analysis.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
Recombinant DfrA Protein Expression and Purification
-
Gene Synthesis and Cloning: The coding sequences for E. coli DfrA1 and wild-type DHFR from K. pneumoniae and E. coli are synthesized and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for purification.
-
Transformation and Expression: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated for a further 4-6 hours at 30°C.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His6-tagged DfrA protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of the compounds is determined using a spectrophotometric assay that monitors the oxidation of NADPH to NADP+ at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
NADPH Stock Solution: 10 mM in assay buffer.
-
Dihydrofolate (DHF) Stock Solution: 5 mM in assay buffer with a small amount of NaOH to aid dissolution, with the pH readjusted to 7.5.
-
Enzyme Working Solution: Purified DfrA enzymes are diluted to the desired final concentration in cold assay buffer.
-
Inhibitor Stock Solution: DfrA1-IN-17 and trimethoprim are dissolved in 100% DMSO to a stock concentration of 10 mM.
-
-
Assay Procedure (96-well plate format):
-
A serial dilution of the inhibitors is prepared in assay buffer.
-
In a 96-well UV-transparent microplate, the following are added to each well:
-
Assay buffer
-
NADPH to a final concentration of 100 µM.
-
The appropriate concentration of the inhibitor or DMSO for the control wells.
-
The DfrA enzyme to a final concentration of 10-20 nM.
-
-
The plate is incubated at room temperature for 5-10 minutes.
-
The reaction is initiated by the addition of DHF to a final concentration of 50 µM.
-
-
Data Acquisition and Analysis:
-
The decrease in absorbance at 340 nm is monitored immediately in a microplate reader in kinetic mode for 5-10 minutes at room temperature.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
-
The percent inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
